T-10418
説明
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特性
IUPAC Name |
(2R)-3-phenyl-2-[[3-(pyridin-3-ylmethoxy)benzoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c25-21(24-20(22(26)27)12-16-6-2-1-3-7-16)18-9-4-10-19(13-18)28-15-17-8-5-11-23-14-17/h1-11,13-14,20H,12,15H2,(H,24,25)(H,26,27)/t20-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLGMFHQGRAHAO-HXUWFJFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC(=CC=C2)OCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)C2=CC(=CC=C2)OCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
T-10418: A Comprehensive Technical Guide to its Mechanism of Action as a G2A/GPR132 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 132 (GPR132), also known as G2A, is an emerging therapeutic target implicated in a range of physiological and pathological processes, including immune responses, neuropathic pain, and cancer. The development of potent and selective agonists for GPR132 is a critical step in validating its therapeutic potential and elucidating its complex signaling mechanisms. T-10418 has been identified as a potent and selective synthetic agonist of GPR132, offering a valuable pharmacological tool for in-depth investigation of this receptor. This technical guide provides a detailed overview of the mechanism of action of this compound, focusing on its interaction with GPR132 and the subsequent downstream signaling cascades. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of GPR132-targeted therapeutics.
Core Mechanism of Action: GPR132 Activation
This compound acts as a direct agonist of the GPR132 receptor. While the precise binding affinity (Kd) has not been definitively quantified, direct interaction has been confirmed through liquid chromatography-mass spectrometry (LC-MS) analysis of membrane preparations from CHO-K1 cells stably expressing human GPR132. The agonistic activity of this compound has been functionally characterized through several in vitro assays, demonstrating its ability to initiate downstream signaling cascades upon binding to the receptor.
Signaling Pathways
GPR132 is known to couple to multiple G-protein subtypes, leading to the activation of diverse intracellular signaling pathways. The primary pathways activated by GPR132 agonists, including this compound, are the Gq and Gs pathways.
Gq Signaling Pathway
Activation of the Gq pathway by this compound leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is crucial for many cellular responses, including cell proliferation and inflammation. The potency of this compound in activating the Gq pathway has been quantified using an IP-One assay, which measures the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3.
Gq Signaling Pathway Activated by this compound.
Gs Signaling Pathway and Potential Downstream Effects
In addition to Gq coupling, GPR132 activation can also stimulate the Gs signaling pathway. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP, a ubiquitous second messenger, activates protein kinase A (PKA). The Gs-PKA pathway has been shown to be activated by other GPR132 agonists and is implicated in the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway. While direct evidence for this compound-mediated mTOR inhibition is still emerging, this represents a significant potential downstream consequence of its Gs activation. Furthermore, in specific immune cell types like Natural Killer (NK) cells, GPR132-mediated Gαs signaling has been linked to the activation of a CSK/ZAP70/NF-κB pathway.
Gs Signaling Pathway and Potential Downstream Effects.
Quantitative Data
The following tables summarize the key quantitative data for this compound's activity at the GPR132 receptor.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Parameter | Value (µM) |
| IP-One Assay | CHO-K1 (human GPR132) | EC50 | 0.82 |
| β-Arrestin Recruitment | CHO-K1 (human GPR132) | EC50 | 7.7 |
Table 2: Functional Assay Data
| Assay Type | System | Effect | Concentration |
| TRPV1 Sensitization | Mouse Sensory Neurons | Sensitization of TRPV1 | 100 nM |
Experimental Protocols
IP-One Assay (Gq Pathway Activation)
This assay quantifies the accumulation of inositol monophosphate (IP1), a downstream product of Gq signaling.
Workflow:
IP-One Assay Workflow.
Detailed Methodology:
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Cell Culture: CHO-K1 cells stably expressing human GPR132 are cultured in appropriate media and seeded into 96-well plates.
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Compound Treatment: Cells are treated with a serial dilution of this compound.
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Incubation: The plates are incubated to allow for the accumulation of intracellular IP1.
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Lysis and Detection: Cells are lysed, and HTRF (Homogeneous Time-Resolved Fluorescence) reagents (IP1-d2 and anti-IP1 cryptate) are added.
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Measurement: The HTRF signal is measured on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced.
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Data Analysis: The data is normalized and fitted to a dose-response curve to calculate the EC50 value.
NanoLuc® β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR132 receptor.
Workflow:
β-Arrestin Recruitment Assay Workflow.
Detailed Methodology:
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Cell Transfection: Cells (e.g., CHO-K1) are co-transfected with constructs for GPR132 fused to the Large Bit (LgBiT) of NanoLuc® luciferase and β-arrestin fused to the Small Bit (SmBiT).
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Compound Treatment: Transfected cells are treated with a serial dilution of this compound.
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Incubation: The plates are incubated to allow for agonist-induced recruitment of β-arrestin to the receptor, leading to the complementation of the NanoLuc® enzyme.
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Substrate Addition: The NanoLuc® substrate is added to the wells.
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Measurement: Luminescence is measured on a plate reader. The intensity of the luminescent signal is proportional to the extent of β-arrestin recruitment.
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Data Analysis: The data is normalized and fitted to a dose-response curve to calculate the EC50 value.
TRPV1 Sensitization Assay
This functional assay assesses the ability of this compound to sensitize the Transient Receptor Potential Vanilloid 1 (TRPV1) channel in primary sensory neurons.
Workflow:
TRPV1 Sensitization Assay Workflow.
Detailed Methodology:
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Neuron Culture: Primary sensory neurons are isolated from dorsal root ganglia (DRG) of mice and cultured.
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Pre-treatment: Neurons are pre-incubated with this compound (100 nM).
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TRPV1 Stimulation: The neurons are then stimulated with a known TRPV1 agonist, such as capsaicin.
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Calcium Imaging: Intracellular calcium levels are monitored using a fluorescent calcium indicator (e.g., Fura-2 AM).
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Data Analysis: The increase in intracellular calcium in response to the TRPV1 agonist is compared between this compound-treated and vehicle-treated neurons to determine the extent of sensitization.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of GPR132. Its potent agonism at the receptor activates both Gq and Gs signaling pathways, leading to a cascade of downstream cellular events. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of targeting GPR132 with agonists like this compound. Future research should focus on further delineating the downstream consequences of GPR132 activation by this compound, particularly in relation to the mTOR and other signaling pathways in various cell types and disease models.
what is the function of GPR132 in neuropathic pain
An In-depth Technical Guide on the Function of GPR132 in Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropathic pain, a debilitating chronic condition arising from nerve injury, presents a significant therapeutic challenge. Emerging evidence has identified G protein-coupled receptor 132 (GPR132), also known as G2A, as a critical mediator in the pathogenesis of neuropathic pain. This technical guide provides a comprehensive overview of the function of GPR132 in neuropathic pain, detailing its signaling pathways, cellular mechanisms, and its role in both nerve injury-induced and chemotherapy-induced neuropathic pain models. We present a synthesis of the current understanding of GPR132's involvement in neuroinflammation and the sensitization of nociceptive pathways, supported by quantitative data from key studies. This document is intended to serve as a resource for researchers and professionals in the field of pain research and drug development, highlighting GPR132 as a promising therapeutic target.
Introduction to GPR132 and Neuropathic Pain
Neuropathic pain is characterized by symptoms such as allodynia (pain from stimuli that do not normally provoke pain) and hyperalgesia (an increased response to a stimulus that is normally painful)[1]. A key feature of neuropathic pain is peripheral sensitization, a process driven by neuroimmune interactions at the site of nerve injury, involving the infiltration of immune cells and the release of pro-inflammatory mediators[1].
GPR132 is a G protein-coupled receptor that has been implicated in various physiological and pathological processes, including inflammation and immune cell trafficking. Recent studies have brought to light its significant role in the development and maintenance of neuropathic pain[1][2][3]. This guide will delve into the molecular and cellular functions of GPR132 in this context.
Role of GPR132 in Animal Models of Neuropathic Pain
The function of GPR132 in neuropathic pain has been primarily investigated using two key animal models: the Spared Nerve Injury (SNI) model, which mimics traumatic nerve injury, and the oxaliplatin-induced neuropathy model, a model for chemotherapy-induced peripheral neuropathic pain (CIPN)[1][3].
In the SNI model, mice deficient in GPR132 (G2A knockout mice) exhibit a significant reduction in mechanical hypersensitivity compared to wild-type mice following the nerve injury[1][4][5]. Similarly, in a model of oxaliplatin-induced neuropathic pain, GPR132-deficient mice show decreased mechanical hypersensitivity[3]. These findings strongly suggest that GPR132 is a key contributor to the development of pain hypersensitivity in different neuropathic pain states.
Quantitative Data on GPR132 Function in Neuropathic Pain
The following tables summarize the key quantitative findings from studies investigating the role of GPR132 in neuropathic pain.
Table 1: Behavioral Response to Mechanical Stimuli in GPR132 Knockout Mice
| Animal Model | Genotype | Paw Withdrawal Latency (g) - Post-Injury Day 7 | Reference |
| Spared Nerve Injury (SNI) | Wild-Type | ~0.5 g | [1][5] |
| Spared Nerve Injury (SNI) | GPR132-/- | ~1.5 g | [1][5] |
| Oxaliplatin-Induced Neuropathy | Wild-Type | Decreased Paw Withdrawal Latency | [3] |
| Oxaliplatin-Induced Neuropathy | GPR132-/- | Significantly Higher Paw Withdrawal Latency than Wild-Type | [3] |
Table 2: Pro-inflammatory Mediator Levels at the Site of Nerve Injury
| Mediator | Genotype | Concentration Change in Ipsilateral Sciatic Nerve | Reference |
| TNFα | GPR132-/- | Strongly Reduced | [1][4] |
| IL-6 | GPR132-/- | Strongly Reduced | [1][4] |
| VEGF | GPR132-/- | Strongly Reduced | [1][4] |
Table 3: GPR132 Ligand Concentration and Effect on TRPV1
| Ligand | Condition | Observation | Reference |
| 9-HODE | Nerve Injury | Strongly increased concentration at the injury site | [1][2] |
| 9-HODE | In vitro (DRG neurons) | Dose-dependently sensitizes TRPV1 (EC50 ~200 nM) | |
| 18:1 Lysophosphatidylcholine (LPC) | Nerve Injury | Increased levels in serum, DRG, and CSF | [3] |
| 18:1 Lysophosphatidylcholine (LPC) | In vitro | Induces neuropathic pain-like behaviors via GPR132 |
Cellular and Molecular Mechanisms of GPR132 in Neuropathic Pain
GPR132 contributes to neuropathic pain through two primary mechanisms: modulating neuroinflammation via immune cells and directly sensitizing sensory neurons.
GPR132-Mediated Immune Cell Migration and Neuroinflammation
A crucial event in the development of neuropathic pain is the infiltration of immune cells, such as macrophages and neutrophils, into the injured nerve and dorsal root ganglia (DRG)[1]. GPR132 plays a pivotal role in this process.
Following nerve injury, the endogenous GPR132 agonist, 9-hydroxyoctadecadienoic acid (9-HODE), is significantly upregulated at the injury site[1][2]. 9-HODE acts as a chemoattrapresent for macrophages, and GPR132 activation on these cells is essential for their migration. In GPR132-deficient mice, there is a massive reduction in the number of invading macrophages and neutrophils at the site of nerve injury[1][2]. This reduction in immune cell infiltration leads to a significant decrease in the local release of pro-inflammatory and proalgesic mediators, including TNFα, IL-6, and VEGF[1][4].
The signaling pathway in macrophages involves the activation of a MyD88-PI3K-AKT cascade, which in turn leads to the transient release of matrix metalloproteinase 9 (MMP9). MMP9 is crucial for the remodeling of the extracellular matrix, facilitating cytoskeletal changes and enabling macrophage migration[1][2].
GPR132-Mediated Sensitization of Sensory Neurons
GPR132 is expressed in a significant population of dorsal root ganglion (DRG) neurons, the primary sensory neurons that transmit pain signals[4]. A substantial portion of these GPR132-positive neurons also express the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key integrator of noxious stimuli[4].
The GPR132 agonist, 9-HODE, directly sensitizes TRPV1 channels in these neurons. This sensitization occurs through a Gq protein-coupled signaling pathway that leads to the activation of Protein Kinase C (PKC)[1][3]. Activated PKC then phosphorylates and sensitizes the TRPV1 channel, lowering its activation threshold and leading to an exaggerated response to stimuli, which manifests as hyperalgesia and allodynia[3]. This mechanism has been demonstrated to be crucial in the context of chemotherapy-induced neuropathic pain[3][4].
Another lipid metabolite, 18:1 lysophosphatidylcholine (LPC(18:1)), which is elevated after nerve injury, has also been shown to induce pain-like behaviors through a GPR132-dependent mechanism that involves the phosphorylation of ERK in the DRG[6].
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of GPR132's role in neuropathic pain.
Spared Nerve Injury (SNI) Model
The SNI model is a robust and widely used model of neuropathic pain that results in persistent mechanical and cold hypersensitivity[1].
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Animals: Adult male C57BL/6J mice (wild-type and GPR132-/-).
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Procedure:
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Anesthetize the mouse (e.g., with isoflurane).
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Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
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Carefully isolate the common peroneal and tibial nerves.
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Ligate these two nerves with a fine suture (e.g., 6-0 silk) and transect them distal to the ligation, removing a small section of the distal nerve stump.
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Ensure the sural nerve remains intact.
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Close the muscle and skin layers with sutures.
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Behavioral Testing: Assess mechanical hypersensitivity using von Frey filaments at baseline and at various time points post-surgery (e.g., days 2, 4, 7).
Oxaliplatin-Induced Neuropathic Pain Model
This model is used to study chemotherapy-induced peripheral neuropathy (CIPN)[3].
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Animals: Adult male C57BL/6J mice.
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Procedure:
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Administer oxaliplatin (e.g., 3 mg/kg) intraperitoneally on multiple days (e.g., days 1, 2, 5, 6).
-
-
Behavioral Testing: Measure mechanical and thermal sensitivity at baseline and over the course of the treatment and subsequent days.
Calcium Imaging of DRG Neurons
This technique is used to assess the sensitization of ion channels like TRPV1[3].
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Cell Preparation:
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Dissect dorsal root ganglia (L4-L6) from adult mice.
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Digest the ganglia with a mixture of collagenase and dispase.
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Mechanically dissociate the neurons and plate them on coated coverslips.
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Culture the neurons overnight.
-
-
Procedure:
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Load the cultured DRG neurons with a calcium indicator dye (e.g., Fura-2 AM).
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Mount the coverslip on a perfusion chamber on an inverted microscope equipped for ratiometric imaging.
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Perfuse the cells with a buffer solution.
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Apply a short pulse of a TRPV1 agonist (e.g., capsaicin) to establish a baseline response.
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Perfuse with the GPR132 agonist (e.g., 9-HODE) for a set duration.
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Apply a second pulse of the TRPV1 agonist.
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An increase in the calcium influx in response to the second agonist pulse indicates sensitization.
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Immunohistochemistry for Immune Cell Infiltration
This method is used to visualize and quantify immune cells in nerve tissue[1].
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Tissue Preparation:
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Perfuse the animal with saline followed by 4% paraformaldehyde (PFA).
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Dissect the sciatic nerve.
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Post-fix the tissue in 4% PFA and then cryoprotect in sucrose solutions.
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Embed the tissue in OCT compound and freeze.
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Cut longitudinal sections of the nerve using a cryostat.
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Staining Procedure:
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Mount the sections on slides.
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Permeabilize the tissue (e.g., with Triton X-100).
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Block non-specific binding with a blocking solution (e.g., normal goat serum).
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Incubate with primary antibodies against immune cell markers (e.g., anti-Iba1 for macrophages, anti-Ly6G for neutrophils).
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Wash and incubate with fluorescently labeled secondary antibodies.
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Mount with a coverslip and DAPI-containing medium.
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Analysis: Image the sections using a fluorescence microscope and quantify the number of positive cells per area.
Therapeutic Implications and Future Directions
The evidence presented in this guide strongly supports the role of GPR132 as a key player in the pathogenesis of neuropathic pain. Its involvement in both neuroinflammatory processes and direct neuronal sensitization makes it an attractive target for the development of novel analgesics.
Inhibiting the GPR132 receptor could offer a dual therapeutic benefit by:
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Reducing the infiltration of pro-inflammatory immune cells to the site of nerve injury, thereby dampening peripheral sensitization.
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Directly preventing the sensitization of nociceptive ion channels like TRPV1 on sensory neurons.
Future research should focus on the development of potent and selective GPR132 antagonists and evaluating their efficacy in preclinical models of neuropathic pain[7]. Furthermore, a deeper understanding of the downstream signaling pathways and the full spectrum of endogenous ligands for GPR132 will be crucial for the successful clinical translation of GPR132-targeted therapies. The sexual dimorphism observed in the response to agonists of other GPCRs in pain models suggests that future studies on GPR132 should also consider potential sex-specific differences[8][9].
Conclusion
GPR132 has emerged as a critical component in the complex cascade of events leading to neuropathic pain. Through its role in mediating immune cell migration and sensitizing sensory neurons, GPR132 contributes significantly to the neuroinflammation and peripheral sensitization that drive chronic pain states. The data and mechanisms outlined in this technical guide underscore the potential of GPR132 as a promising therapeutic target for the management of neuropathic pain. Continued research in this area holds the promise of delivering novel and effective treatments for this debilitating condition.
References
- 1. mdpi.com [mdpi.com]
- 2. The Lipid Receptor G2A (GPR132) Mediates Macrophage Migration in Nerve Injury-Induced Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of orphan G protein-coupled receptors in pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. GPR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 8. Frontiers | GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice [frontiersin.org]
- 9. biorxiv.org [biorxiv.org]
T-10418: A Comprehensive Technical Guide for Researchers
For Immediate Release
This document provides a detailed technical overview of T-10418, a potent and selective agonist for the G protein-coupled receptor 132 (GPR132), also known as G2A. This guide is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activity, and experimental applications of this compound.
Chemical Structure and Properties
This compound, with the IUPAC name (3-(pyridin-3-ylmethoxy)benzoyl)-d-phenylalanine, is a novel small molecule agonist of GPR132.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (3-(pyridin-3-ylmethoxy)benzoyl)-d-phenylalanine | [1] |
| CAS Number | 1608784-68-4 | [2] |
| Molecular Formula | C22H20N2O4 | [2] |
| Molecular Weight | 376.41 g/mol | [2] |
| Appearance | White to off-white solid | |
| Predicted Boiling Point | 631.856 ± 55.00 °C (at 760.00 Torr) | [2] |
| Predicted Density | 1.270 ± 0.06 g/cm³ (at 25 °C, 760 Torr) | [2] |
| Predicted pKa | 3.746 ± 0.10 | |
| Aqueous Solubility | > 3 mM | [3] |
| Metabolic Stability | High in vitro metabolic half-life in rat liver microsomes | [3] |
Biological Activity and Pharmacological Data
This compound is a potent agonist of the G protein-coupled receptor GPR132 (G2A) with an EC50 of 0.82 μM.[2] It exhibits high selectivity for GPR132 over a panel of more than 300 other non-olfactory GPCRs.[3] The compound has been shown to have a sensitizing effect on mouse primary sensory neurons and demonstrates favorable pharmacokinetic properties with no observed toxicity at concentrations up to 100 μM in mouse models.[2]
| Parameter | Value | Assay | Reference |
| Target | GPR132 (G2A) | - | [2] |
| Activity | Agonist | - | [2] |
| EC50 | 0.82 µM | GPR132 activation assay | [2] |
| GPCR Selectivity | High | PRESTO-Tango β-arrestin recruitment | [3] |
| In Vivo Effect | Sensitizes primary mouse sensory neurons | Calcium imaging | [2] |
| Toxicity | No obvious toxicity at 100 µM | In mouse models | [2] |
GPR132 Signaling Pathway
Activation of GPR132 by an agonist like this compound is believed to initiate a downstream signaling cascade. GPR132 can couple to Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[4][5] This rise in cAMP activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets.[4][5] Notably, this pathway can negatively regulate the mTOR signaling pathway and influence the MAPK/Erk pathway, impacting cellular processes such as proliferation, differentiation, and apoptosis.[4][5][6]
Experimental Protocols
PRESTO-Tango Assay for GPCR Selectivity
This protocol is adapted from established methods for assessing G protein-independent β-arrestin recruitment to GPCRs.[7][8][9][10]
Objective: To determine the selectivity of this compound by screening its activity against a large panel of non-olfactory GPCRs.
Methodology:
-
Cell Culture: HTLA cells, which stably express a tTA-dependent luciferase reporter and a β-arrestin2-TEV protease fusion protein, are maintained in DMEM supplemented with 10% FBS, penicillin-streptomycin, puromycin, and hygromycin B.
-
Transfection: Cells are seeded in 384-well plates and transfected with plasmids encoding the individual GPCRs to be tested using a calcium phosphate precipitation method.
-
Compound Stimulation: Following overnight incubation post-transfection, the cell medium is replaced with fresh DMEM containing 1% FBS. This compound is then added to the wells at the desired concentration.
-
Incubation: The plates are incubated overnight at 37°C to allow for receptor activation and subsequent reporter gene expression.
-
Luminescence Measurement: The following day, the medium is removed, and a Bright-Glo reagent is added to each well. After a 20-minute incubation in the dark at room temperature, luminescence is measured using a plate reader.
-
Data Analysis: The relative luminescence units (RLUs) are measured, and a high RLU with a low coefficient of variation is indicative of receptor activation.
Calcium Imaging in Primary Sensory Neurons
This protocol is based on standard methods for measuring intracellular calcium changes in cultured primary sensory neurons.[11][12][13][14]
Objective: To assess the effect of this compound on the sensitivity of primary sensory neurons to other stimuli, such as capsaicin.
Methodology:
-
Neuron Culture: Primary sensory neurons are isolated from the dorsal root ganglia (DRG) of mice and cultured on appropriate substrates.
-
Dye Loading: The cultured neurons are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating them in a solution containing the dye.
-
Baseline Measurement: The cells are then washed, and baseline fluorescence is recorded using a fluorescence microscope equipped with a ratiometric imaging system.
-
Compound Application: this compound is applied to the neurons at the desired concentration, and any changes in intracellular calcium are monitored.
-
Stimulation: Following incubation with this compound, a known sensory neuron activator (e.g., capsaicin) is added, and the resulting calcium influx is measured.
-
Data Analysis: The change in fluorescence intensity, representing the intracellular calcium concentration, is quantified and compared between control and this compound-treated neurons to determine the sensitizing effect of the compound.
References
- 1. Development of a Potent and Selective G2A (GPR132) Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 1608784-68-4 [m.chemicalbook.com]
- 3. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of orphan receptor GPR132 induces cell differentiation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of orphan receptor GPR132 induces cell differentiation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
- 7. youtube.com [youtube.com]
- 8. 4.10. PRESTO-Tango GPCRome Screen [bio-protocol.org]
- 9. Video: Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]
- 10. PRESTO-Tango as an open-source resource for interrogation of the druggable human GPCRome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcium Imaging with primary sensory neurons [bio-protocol.org]
- 12. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. A Calcium Imaging Approach to Measure Functional Sensitivity of Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bms.kr [bms.kr]
An In-depth Technical Guide on the Discovery and Synthesis of (3-(pyridin-3-ylmethoxy)benzoyl)-d-phenylalanine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide outlines the proposed discovery and a detailed synthetic route for the novel compound, (3-(pyridin-3-ylmethoxy)benzoyl)-d-phenylalanine. As this appears to be a new chemical entity, this document provides a comprehensive theoretical framework for its synthesis, purification, and characterization, alongside a discussion of its potential biological significance based on the activities of structurally related molecules.
Introduction and Rationale
The novel compound (3-(pyridin-3-ylmethoxy)benzoyl)-d-phenylalanine integrates two key pharmacophores: a pyridin-3-ylmethoxy-substituted benzoyl group and a D-phenylalanine moiety. The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs and known to participate in a wide range of biological interactions. The D-phenylalanine component offers metabolic stability against peptidases and can confer specific conformational properties to the molecule. The strategic combination of these fragments presents an opportunity for the discovery of new therapeutic agents with potentially unique pharmacological profiles.
Proposed Synthesis
The synthesis of (3-(pyridin-3-ylmethoxy)benzoyl)-d-phenylalanine can be achieved through a two-step process, starting with the synthesis of the key intermediate, 3-(pyridin-3-ylmethoxy)benzoic acid, followed by its coupling with D-phenylalanine.
Synthesis of 3-(pyridin-3-ylmethoxy)benzoic acid (Intermediate 1)
The precursor, 3-(pyridin-3-ylmethoxy)benzoic acid, can be synthesized via a Williamson ether synthesis from methyl 3-hydroxybenzoate and 3-(chloromethyl)pyridine, followed by hydrolysis of the ester.
Experimental Protocol:
-
Step 1: Synthesis of methyl 3-(pyridin-3-ylmethoxy)benzoate.
-
To a solution of methyl 3-hydroxybenzoate (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3-(chloromethyl)pyridine hydrochloride (1.1 eq) and a catalytic amount of potassium iodide (KI).
-
Heat the reaction mixture to 80-90 °C and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, pour it into ice-water, and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2: Hydrolysis to 3-(pyridin-3-ylmethoxy)benzoic acid.
-
Dissolve the purified methyl 3-(pyridin-3-ylmethoxy)benzoate in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of lithium hydroxide (LiOH, 2-3 eq) and stir the mixture at room temperature until the ester is completely hydrolyzed (monitored by TLC).
-
Neutralize the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 3-(pyridin-3-ylmethoxy)benzoic acid.
-
Amide Coupling to form (3-(pyridin-3-ylmethoxy)benzoyl)-d-phenylalanine (Target Compound)
The final step involves the formation of an amide bond between 3-(pyridin-3-ylmethoxy)benzoic acid and the amino group of D-phenylalanine. A standard peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt) can be employed to facilitate this reaction. To avoid potential side reactions with the carboxylic acid of D-phenylalanine, its methyl ester can be used, followed by a final hydrolysis step.
Experimental Protocol:
-
Step 1: Amide Coupling.
-
Dissolve 3-(pyridin-3-ylmethoxy)benzoic acid (1.0 eq) and D-phenylalanine methyl ester hydrochloride (1.0 eq) in a suitable solvent like DMF or dichloromethane (DCM).
-
Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA, 2.2 eq) to neutralize the hydrochloride salt and facilitate the reaction.
-
Cool the mixture to 0 °C in an ice bath.
-
Add HOBt (1.2 eq) and EDC hydrochloride (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product, methyl (3-(pyridin-3-ylmethoxy)benzoyl)-d-phenylalaninate, by column chromatography.
-
-
Step 2: Saponification.
-
Dissolve the purified methyl ester in a mixture of THF and water.
-
Add LiOH (2.0 eq) and stir at room temperature until the hydrolysis is complete.
-
Acidify the reaction mixture with 1N HCl to a pH of approximately 4-5 to precipitate the final product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield (3-(pyridin-3-ylmethoxy)benzoyl)-d-phenylalanine.
-
Characterization
The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques:
| Technique | Expected Observations for (3-(pyridin-3-ylmethoxy)benzoyl)-d-phenylalanine |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzoyl and phenylalanine rings, the pyridine ring protons, the methoxy bridge protons, and the α- and β-protons of the phenylalanine backbone. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the carbonyl carbons of the amide and carboxylic acid, and the aromatic and aliphatic carbons. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the target compound. |
| HPLC | A single major peak indicating the purity of the final product. |
| FT-IR | Characteristic absorption bands for N-H and C=O stretching of the amide and carboxylic acid groups, and C-O stretching of the ether linkage. |
Visualization of Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Potential Biological Significance and Future Directions
While the specific biological activity of (3-(pyridin-3-ylmethoxy)benzoyl)-d-phenylalanine is yet to be determined, the constituent moieties suggest several potential areas of interest for pharmacological screening.
-
Kinase Inhibition: The pyridinyl ether motif is present in a number of kinase inhibitors. For instance, compounds with a pyridin-3-ylmethoxy scaffold have been investigated as inhibitors of various kinases involved in cell signaling pathways.
-
Anticancer Activity: N-benzoyl-phenylalanine derivatives have been explored for their potential as anticancer agents. The introduction of the pyridin-3-ylmethoxy group could modulate this activity and confer novel properties. For example, some pyridazine derivatives with a similar benzoic acid substructure have shown cytotoxic activity against colon cancer cell lines.[1]
-
Enzyme Inhibition: The phenylalanine scaffold can mimic natural substrates for various enzymes. The D-amino acid configuration can enhance metabolic stability, making the compound a candidate for inhibiting proteases or other enzymes where a stable ligand is beneficial.
Future research should focus on:
-
Synthesis and Characterization: The primary step is the successful synthesis and rigorous characterization of the target molecule to confirm its structure and purity.
-
In Vitro Screening: The compound should be screened against a panel of kinases and cancer cell lines to identify any potential biological activity.
-
In Silico Studies: Computational modeling and docking studies can help predict potential biological targets and guide further experimental work.[2][3] These studies can also predict ADME (absorption, distribution, metabolism, and excretion) properties to assess the compound's drug-likeness.[4][5][6]
-
Structure-Activity Relationship (SAR) Studies: Should initial screening reveal promising activity, the synthesis of analogues with modifications to the pyridine ring, the benzoyl ring, and the phenylalanine moiety will be crucial to establish a clear SAR and optimize the lead compound.
This technical guide provides a comprehensive roadmap for the synthesis and initial investigation of the novel compound (3-(pyridin-3-ylmethoxy)benzoyl)-d-phenylalanine. Its unique structural features warrant further exploration for its potential as a new therapeutic agent.
References
- 1. 3-[(6-Arylamino)pyridazinylamino]benzoic acids: design, synthesis and in vitro evaluation of anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cambridge.org [cambridge.org]
- 6. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
G2A/GPR132: A Tale of Two Activators - A Technical Guide to its Natural and Synthetic Ligands
For Immediate Release
Shanghai, China – December 8, 2025 – In the intricate world of cellular signaling, the G protein-coupled receptor G2A (also known as GPR132) has emerged as a critical player in a multitude of physiological and pathological processes, including inflammation, neuropathic pain, and cancer. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the current understanding of the natural and synthetic ligands that modulate G2A activity. We delve into the quantitative data of ligand affinity and potency, detail the experimental protocols for their characterization, and visualize the complex signaling pathways they initiate.
Executive Summary
The G protein-coupled receptor G2A/GPR132 is a promiscuous receptor activated by a variety of lipid molecules. Its endogenous ligands are primarily oxidized metabolites of linoleic acid, with 9-hydroxyoctadecadienoic acid (9-HODE) being the most extensively studied. More recently, a class of N-acylamides, including N-palmitoylglycine, has been identified as potent natural agonists. The role of lysophosphatidylcholine (LPC) as a direct agonist remains a subject of debate, with some evidence suggesting it may act as an antagonist.
The therapeutic potential of targeting G2A has spurred the development of synthetic agonists and antagonists. Compounds such as the imipridones ONC201 and ONC212, and the novel potent agonist T-10418, have shown promise in preclinical studies for cancer and neuropathic pain. Synthetic antagonists, including SB-583355 and GSK1820795A, are also being developed as pharmacological tools and potential therapeutics. This guide will provide a detailed comparison of these natural and synthetic modulators, offering a valuable resource for the scientific community.
Natural Ligands of G2A/GPR132
The primary natural ligands of G2A are oxidized fatty acids and N-acylamides. These molecules are often generated in environments of oxidative stress and inflammation, positioning G2A as a sensor for cellular distress.
Oxidized Fatty Acids
The most well-characterized endogenous agonists of G2A are oxidized metabolites of linoleic acid. 9-hydroxyoctadecadienoic acid (9-HODE) is considered the most potent among them.[1] Other related molecules, such as 13-HODE, also exhibit agonistic activity.[1]
N-Acylamides
Recent studies have unveiled a new class of endogenous G2A ligands: N-acylamides, particularly N-acylglycines.[2] N-palmitoylglycine and N-linoleoylglycine have been shown to activate G2A with potencies comparable to or even exceeding that of 9-HODE.[2][3]
The Lysophosphatidylcholine (LPC) Controversy
Historically, lysophosphatidylcholine (LPC) was reported to be a ligand for G2A.[4][5] However, this finding has been a subject of considerable debate, with some studies failing to reproduce these results and one key paper being retracted.[3] Some evidence even suggests that LPC may act as a weak antagonist at the receptor.[3][6]
Synthetic Agonists and Antagonists of G2A/GPR132
The therapeutic potential of modulating G2A activity has led to the development of several synthetic ligands.
Synthetic Agonists
A number of synthetic agonists have been identified through high-throughput screening and medicinal chemistry efforts. These include:
-
ONC201 and ONC212: These imipridone-based compounds have demonstrated anti-cancer properties and have been shown to activate G2A.[7][8] ONC212, a fluorinated analog of ONC201, exhibits greater potency.[6][7]
-
SB-583831 and SKF-95667: These compounds are also potent synthetic agonists of G2A.[3][7]
-
This compound: A recently developed potent and selective G2A agonist, (3-(pyridin-3-ylmethoxy)benzoyl)-d-phenylalanine, has shown promise as a pharmacological tool and a potential therapeutic lead.[9][10]
Synthetic Antagonists
The development of G2A antagonists is also an active area of research. Key examples include:
-
SB-583355: A compound structurally related to the agonist SB-583831, but which acts as a potent antagonist.[3]
-
GSK1820795A: A telmisartan analog that has been identified as a G2A antagonist.[3]
Quantitative Data Presentation
The following tables summarize the available quantitative data for the potency and affinity of natural and synthetic ligands of G2A/GPR132.
Table 1: Natural Ligands of G2A/GPR132
| Ligand | Assay Type | Cell Line | Parameter | Value | Reference |
| 9-HODE | IP-1 Accumulation | CHO-K1 | EC50 | 7.5 µM | [7] |
| N-palmitoylglycine | Yeast Growth Assay | Yeast | pEC50 | 6.2 ± 0.16 | [3] |
| N-linoleoylglycine | Yeast Growth Assay | Yeast | pEC50 | ~6.0 | [3] |
| Linoleamide | Yeast Growth Assay | Yeast | pEC50 | ~5.8 | [3] |
| N-oleoylglycine | Yeast Growth Assay | Yeast | pEC50 | ~5.5 | [3] |
| N-stereoylglycine | Yeast Growth Assay | Yeast | pEC50 | ~5.5 | [3] |
| N-arachidonoylglycine | Yeast Growth Assay | Yeast | pEC50 | ~5.2 | [3] |
| N-docosahexanoylglycine | Yeast Growth Assay | Yeast | pEC50 | <5.0 | [3] |
Table 2: Synthetic Ligands of G2A/GPR132
| Ligand | Type | Assay Type | Cell Line | Parameter | Value | Reference |
| ONC201 | Agonist | IP-One | CHO-K1 | EC50 | 38.6 µM | [7] |
| ONC212 | Agonist | IP-One | CHO-K1 | EC50 | 3.92 µM | [7] |
| ONC212 | Agonist | β-arrestin recruitment | - | EC50 | ~400 nM | [8] |
| SB-583831 | Agonist | β-arrestin recruitment | CHO-hGPR132aPL | pEC50 | 7.3 ± 0.17 | [3] |
| SB-583831 | Agonist | Yeast Growth Assay | Yeast | pEC50 | 7.7 ± 0.32 | [3] |
| This compound | Agonist | IP-1 Accumulation | CHO-K1 | EC50 | 1.74 µM (lead compound) | [7] |
| SB-583355 | Antagonist | Yeast Growth Assay | Yeast | pIC50 | 6.5 ± 0.23 | [3] |
G2A/GPR132 Signaling Pathways
Activation of G2A/GPR132 by its ligands initiates a cascade of intracellular signaling events through the coupling to various heterotrimeric G proteins, primarily Gαq, Gαs, and Gα12/13.
Caption: Overview of G2A/GPR132 signaling pathways.
Experimental Protocols
A variety of in vitro assays are employed to characterize the interaction of ligands with G2A/GPR132 and to elucidate the resulting downstream signaling events. Below are generalized protocols for three key experimental techniques.
β-Arrestin Recruitment Assay (e.g., DiscoverX PathHunter)
This assay measures the recruitment of β-arrestin to the activated G2A receptor, a hallmark of GPCR activation.
Caption: Workflow for a β-arrestin recruitment assay.
Methodology:
-
Cell Plating: Plate PathHunter® cells co-expressing G2A tagged with ProLink™ and β-arrestin tagged with Enzyme Acceptor (EA) in a white, clear-bottom 96-well or 384-well microplate.
-
Incubation: Incubate the cell plates overnight at 37°C in a humidified CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of test compounds (agonists) or a fixed concentration of agonist with serial dilutions of test compounds (antagonists).
-
Compound Addition: Add the prepared compounds to the cell plates.
-
Incubation: Incubate the plates for 90 to 180 minutes at 37°C.
-
Detection: Add PathHunter® detection reagents to each well.
-
Final Incubation: Incubate the plates for 60 minutes at room temperature in the dark.
-
Data Acquisition: Read the chemiluminescent signal using a plate reader.
Intracellular Calcium Mobilization Assay (FLIPR)
This assay measures changes in intracellular calcium concentration upon G2A activation, typically through the Gαq pathway.
Caption: Workflow for an intracellular calcium mobilization assay.
Methodology:
-
Cell Plating: Seed cells stably or transiently expressing G2A into black-walled, clear-bottom 96-well or 384-well microplates.
-
Incubation: Allow cells to adhere and grow overnight at 37°C.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a suitable buffer.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C to allow for dye uptake and de-esterification.
-
Data Acquisition: Place the microplate into a Fluorescence Imaging Plate Reader (FLIPR). A baseline fluorescence reading is taken before the instrument's integrated pipettor adds the test compounds to the wells.
-
Analysis: The fluorescence intensity is monitored in real-time to detect changes in intracellular calcium levels upon ligand addition.
Radioligand Binding Assay
This technique is used to determine the affinity (Kd) and density (Bmax) of receptors by measuring the binding of a radiolabeled ligand.
Caption: Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing G2A and isolate the membrane fraction through centrifugation.
-
Incubation: Incubate the membrane preparations with increasing concentrations of a radiolabeled ligand (e.g., [3H]-ligand) in a binding buffer. A parallel set of incubations is performed in the presence of a high concentration of an unlabeled competing ligand to determine non-specific binding.
-
Separation: Rapidly separate the membrane-bound radioligand from the free radioligand. This is commonly achieved by vacuum filtration through glass fiber filters.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data is then analyzed using saturation binding isotherms to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). For competition assays, the inhibitory constant (Ki) is determined.
Conclusion and Future Directions
The G2A/GPR132 receptor presents a compelling target for therapeutic intervention in a range of diseases. The discovery of both natural and potent synthetic ligands has significantly advanced our understanding of its function and signaling. Future research will likely focus on the development of more selective and drug-like modulators of G2A, as well as further dissecting the nuances of its signaling pathways in different cellular contexts. The detailed methodologies and comparative data presented in this guide aim to facilitate these endeavors and accelerate the translation of basic research into novel therapeutic strategies.
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. cosmobio.co.jp [cosmobio.co.jp]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. photos.labwrench.com [photos.labwrench.com]
- 6. unitedrelay.org [unitedrelay.org]
- 7. moleculardevices.com [moleculardevices.com]
- 8. cosmobio.co.jp [cosmobio.co.jp]
- 9. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for T-10418: In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-10418 is an experimental small molecule inhibitor targeting key components of the T-cell receptor (TCR) signaling pathway. This document provides detailed protocols for in vitro cell-based assays to characterize the functional effects of this compound on T-lymphocytes. The included methodologies cover the assessment of T-cell proliferation, cytokine production, and cytotoxic activity. The provided data is representative of the expected outcomes when testing a potent inhibitor of TCR signaling.
Mechanism of Action: Inhibition of TCR Signaling
Upon engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC), a signaling cascade is initiated, leading to T-cell activation, proliferation, and effector functions. A critical early event in this cascade is the phosphorylation of key downstream effector molecules. This compound is hypothesized to inhibit this phosphorylation, thereby attenuating the T-cell response.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound in various T-cell functional assays.
Table 1: Inhibition of Human T-Cell Proliferation
| Compound | Assay Type | Cell Type | Stimulant | IC50 (nM) |
| This compound | [³H]-Thymidine incorporation | Pan-T Cells | Anti-CD3/CD28 | 8.5 |
| Control | [³H]-Thymidine incorporation | Pan-T Cells | Anti-CD3/CD28 | >10,000 |
Table 2: Inhibition of Cytokine Production
| Compound | Cytokine | Cell Type | Stimulant | IC50 (nM) |
| This compound | IL-2 | Pan-T Cells | Anti-CD3/CD28 | 7.9 |
| This compound | IFN-γ | Pan-T Cells | Anti-CD3/CD28 | 10.2 |
| Control | IL-2 | Pan-T Cells | Anti-CD3/CD28 | >10,000 |
| Control | IFN-γ | Pan-T Cells | Anti-CD3/CD28 | >10,000 |
Table 3: Effect on Cytotoxic T-Lymphocyte (CTL) Activity
| Effector:Target Ratio | This compound Concentration (nM) | % Specific Lysis |
| 10:1 | 0 (Vehicle) | 75.3% |
| 10:1 | 1 | 68.2% |
| 10:1 | 10 | 45.1% |
| 10:1 | 100 | 15.8% |
| 10:1 | 1000 | 5.2% |
Experimental Protocols
Human Pan-T Cell Isolation
This protocol describes the isolation of pan-T cells from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human T Cell Enrichment Cocktail
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
RPMI-1640 medium
Protocol:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a new conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, leaving the mononuclear cell layer at the interface.
-
Transfer the mononuclear cell layer to a new tube and wash with PBS.
-
Resuspend the PBMC pellet and add the RosetteSep™ cocktail.
-
Incubate for 20 minutes at room temperature.
-
Layer the cell suspension over Ficoll-Paque and centrifuge as in step 3.
-
Collect the enriched T-cell layer.
-
Wash the cells and resuspend in complete RPMI-1640 medium.
T-Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the proliferation of T-cells by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.
Materials:
-
Isolated human pan-T cells
-
Complete RPMI-1640 medium
-
Anti-CD3/CD28 T-cell activation beads
-
This compound compound
-
[³H]-Thymidine
-
96-well U-bottom plates
Protocol:
-
Plate 1 x 10⁵ T-cells per well in a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium and add to the wells. Include a vehicle control.
-
Add anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
-
Add 1 µCi of [³H]-Thymidine to each well.
-
Incubate for an additional 18 hours.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
Cytokine Release Assay (ELISA)
This protocol measures the amount of cytokines (e.g., IL-2, IFN-γ) secreted by T-cells upon activation.
Materials:
-
Supernatants from the T-cell proliferation assay (or a separately run assay)
-
Human IL-2 and IFN-γ ELISA kits
Protocol:
-
After 48-72 hours of T-cell stimulation (as described in the proliferation assay), centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
Perform the ELISA for IL-2 and IFN-γ according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of each cytokine based on a standard curve.
-
Determine the IC50 for the inhibition of cytokine production.
Cytotoxic T-Lymphocyte (CTL) Killing Assay
This assay assesses the ability of cytotoxic T-lymphocytes to kill target cells.
Materials:
-
Effector Cells: Activated human CD8+ T-cells
-
Target Cells: A suitable target cell line (e.g., a tumor cell line expressing a specific antigen)
-
Calcein-AM (for labeling target cells)
-
This compound compound
Protocol:
-
Label the target cells with Calcein-AM according to the manufacturer's protocol.
-
Wash and resuspend the labeled target cells in complete medium.
-
Plate the labeled target cells in a 96-well plate.
-
Add the effector CD8+ T-cells at various effector-to-target (E:T) ratios.
-
Add serial dilutions of this compound to the appropriate wells.
-
Include control wells for spontaneous release (target cells only) and maximum release (target cells with lysis buffer).
-
Incubate the plate for 4 hours at 37°C.
-
Measure the fluorescence of the supernatant, which corresponds to the calcein released from lysed cells.
-
Calculate the percentage of specific lysis using the following formula:
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Disclaimer
This compound is an experimental compound for research use only and is not intended for diagnostic or therapeutic purposes in humans or animals. The protocols provided are intended as a guide and may require optimization for specific experimental conditions. Always follow appropriate laboratory safety procedures.
Application Notes and Protocols for T-10418, a TRPV1 Agonist, in Primary Mouse Sensory Neuron Experiments
Disclaimer: The compound "T-10418" is not a publicly documented chemical entity. The following application notes and protocols have been generated using Capsaicin , the well-characterized selective agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, as a representative compound. This document serves as a detailed template for researchers working with selective TRPV1 agonists in primary mouse sensory neuron experiments. All data and protocols are based on established methodologies for Capsaicin.
Compound Profile: this compound (as a TRPV1 Agonist)
This compound is a potent and selective agonist for the TRPV1 receptor. In primary sensory neurons, particularly nociceptors, activation of the TRPV1 channel by this compound leads to the influx of cations, primarily Ca²⁺ and Na⁺. This influx causes membrane depolarization, action potential generation, and the sensation of noxious heat and pain. Prolonged exposure can lead to receptor desensitization and a subsequent analgesic effect, making it a valuable tool for pain research.
Key Characteristics:
-
Target: Transient Receptor Potential Vanilloid 1 (TRPV1)
-
Mechanism of Action: Receptor Agonist
-
Primary Effect: Activation of a non-selective cation channel, leading to neuronal excitation.
-
Key Applications: In vitro channel characterization, neuronal excitability studies, and in vivo models of nociception and analgesia.
Signaling Pathway of this compound (TRPV1 Agonist)
The binding of this compound to the TRPV1 receptor initiates a signaling cascade that results in neuronal firing and the release of neurotransmitters, such as Substance P and CGRP, in the spinal cord.
Experimental Applications and Protocols
In Vitro Functional Assay: Calcium Imaging
This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) in cultured primary mouse dorsal root ganglion (DRG) neurons following the application of this compound.
-
DRG Neuron Culture:
-
Euthanize adult mice (e.g., C57BL/6) according to institutional guidelines.
-
Dissect dorsal root ganglia (DRG) from all spinal levels and place them in ice-cold DMEM/F12 medium.
-
Digest ganglia in a solution of Collagenase Type IV (1 mg/mL) and Dispase II (2.5 mg/mL) in DMEM/F12 for 60-90 minutes at 37°C.
-
Gently triturate the ganglia using fire-polished Pasteur pipettes to obtain a single-cell suspension.
-
Plate the dissociated neurons on poly-D-lysine/laminin-coated glass coverslips.
-
Culture overnight at 37°C in a 5% CO₂ incubator in Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin.
-
-
Calcium Indicator Loading:
-
Prepare a loading solution of Fura-2 AM (2-5 µM) in a buffered saline solution (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Incubate cultured neurons in the Fura-2 AM solution for 30-45 minutes at 37°C.
-
Wash the cells 2-3 times with HBSS and allow them to de-esterify for at least 20 minutes at room temperature.
-
-
Imaging and Data Acquisition:
-
Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Continuously perfuse with HBSS to establish a stable baseline fluorescence ratio (F340/F380).
-
Apply this compound at increasing concentrations (e.g., 1 nM to 10 µM) for a set duration (e.g., 30 seconds) for each concentration.
-
At the end of the experiment, apply a high potassium (KCl) solution (e.g., 50 mM) to identify and confirm neuronal viability.
-
Record the fluorescence emission at 510 nm while alternating excitation wavelengths between 340 nm and 380 nm.
-
The results can be summarized to determine the half-maximal effective concentration (EC₅₀).
| Concentration (nM) | Peak [Ca²⁺]i Response (ΔF340/F380) | % of Max Response |
| 1 | 0.05 ± 0.01 | 4% |
| 10 | 0.21 ± 0.03 | 18% |
| 50 | 0.65 ± 0.07 | 54% |
| 100 (EC₅₀) | 0.89 ± 0.10 | 74% |
| 500 | 1.15 ± 0.12 | 96% |
| 1000 | 1.20 ± 0.11 | 100% |
Data are representative mean ± SEM.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
This protocol directly measures the ion currents elicited by this compound in individual DRG neurons.
-
Cell Preparation: Use cultured DRG neurons 24-48 hours after plating, as described in the calcium imaging protocol.
-
Recording Setup:
-
Transfer a coverslip with neurons to a recording chamber on an inverted microscope.
-
Continuously perfuse with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).
-
Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution containing (in mM): 140 KCl, 2 MgCl₂, 10 HEPES, 11 EGTA, 2 ATP-Mg (pH 7.2).
-
-
Data Acquisition:
-
Establish a whole-cell voltage-clamp configuration on a small-diameter (<25 µm) neuron, indicative of a nociceptor.
-
Hold the neuron at a membrane potential of -60 mV.
-
Apply this compound (e.g., 1 µM) via a rapid perfusion system.
-
Record the inward current elicited by the compound.
-
Wash out the compound to allow the current to return to baseline.
-
| Parameter | Value | Units |
| Holding Potential | -60 | mV |
| This compound Concentration | 1 | µM |
| Peak Inward Current | -450.5 ± 55.2 | pA |
| Current Density | -30.1 ± 4.8 | pA/pF |
| Time to Peak | 2.5 ± 0.4 | s |
Data are representative mean ± SEM for small-diameter DRG neurons.
In Vivo Nociceptive Behavior: Hargreaves Test
This protocol assesses the thermal hyperalgesia induced by an intraplantar injection of this compound in mice.
-
Animal Acclimatization:
-
Habituate adult mice to the testing environment by placing them in the Plexiglas enclosures of the Hargreaves apparatus for at least 30-60 minutes for 2-3 days before the experiment.
-
-
Baseline Measurement:
-
On the test day, place the mice in the enclosures for 30 minutes.
-
Position the radiant heat source under the plantar surface of the hind paw and measure the time it takes for the mouse to withdraw its paw (paw withdrawal latency, PWL).
-
Take three baseline readings per paw, with at least 5 minutes between measurements, and average them.
-
-
Compound Administration:
-
Briefly restrain the mouse and inject this compound (e.g., 1 µg in 20 µL of saline with 1% Tween-80) or vehicle into the plantar surface of one hind paw.
-
-
Post-Injection Measurements:
-
Measure the PWL in the injected paw at various time points after the injection (e.g., 15, 30, 60, and 120 minutes).
-
A decrease in PWL compared to baseline and the vehicle-injected group indicates thermal hyperalgesia.
-
| Time Post-Injection (min) | Paw Withdrawal Latency (s) - Vehicle | Paw Withdrawal Latency (s) - this compound (1 µg) |
| Baseline | 10.5 ± 0.8 | 10.2 ± 0.7 |
| 15 | 10.1 ± 0.9 | 6.1 ± 0.5 |
| 30 | 10.3 ± 0.7 | 4.5 ± 0.4 |
| 60 | 10.0 ± 0.6 | 5.8 ± 0.6* |
| 120 | 10.4 ± 0.8 | 8.9 ± 0.7 |
*Data are representative mean ± SEM. p < 0.05 compared to Vehicle.
Application Notes and Protocols for T-10418 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-10418 is a potent and selective agonist for the G protein-coupled receptor 132 (GPR132), also known as G2A.[1][2] This receptor is implicated in a variety of physiological and pathological processes, including immune responses, inflammation, neuropathic pain, and cancer.[1][2] this compound serves as a valuable pharmacological tool for investigating the therapeutic potential of GPR132 activation in vivo. These application notes provide detailed information on the dosage, administration, and pharmacokinetic properties of this compound in mouse models, based on available preclinical data.
Physicochemical and In Vitro Properties
A summary of the key physicochemical and in vitro properties of this compound is presented below. The compound exhibits high aqueous solubility and metabolic stability, making it suitable for in vivo applications.[3]
| Parameter | Value | Reference |
| Target | GPR132 (G2A) | [1][2] |
| Activity | Agonist | [1][2] |
| EC50 (human G2A) | 0.82 µM | [2] |
| Aqueous Solubility (PBS, pH 7.4) | > 3 mM | [3] |
| Metabolic Stability (Rat Liver Microsomes, 60 min) | High | [3] |
Pharmacokinetic Data in Mice
A pharmacokinetic study was conducted in male C57Bl/6N mice to evaluate the plasma concentration of this compound following intravenous (IV) and subcutaneous (SC) administration. The compound was formulated in phosphate-buffered saline (PBS).[3]
Intravenous Administration
| Dose (mg/kg) | Time Point | Plasma Concentration (ng/mL) |
| 1 | 15 min | Data not specified |
| 1 | 30 min | Data not specified |
| 1 | 1 h | Data not specified |
| 1 | 2 h | Data not specified |
| 1 | 4 h | Data not specified |
| 1 | 8 h | Data not specified |
Note: Specific plasma concentrations at each time point are not publicly available in the source material. The study indicated an exponential drop in concentration after the 15-minute peak.[3]
Subcutaneous Administration
| Dose (mg/kg) | Time Point | Plasma Concentration (ng/mL) |
| 10 | 30 min | Data not specified |
| 10 | 1 h | Data not specified |
| 10 | 2 h | Data not specified |
| 10 | 4 h | Data not specified |
| 10 | 8 h | Data not specified |
| 10 | 12 h | Data not specified |
Note: Specific plasma concentrations at each time point are not publicly available in the source material. The peak plasma concentration was achieved at 30 minutes.[3]
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound to in vivo mouse models, based on the available literature.
Materials
-
This compound powder
-
Phosphate-buffered saline (PBS), sterile
-
Sterile vials
-
Vortex mixer
-
Sterile syringes and needles (appropriate gauge for the intended administration route)
-
Male C57Bl/6N mice (or other appropriate strain)
Preparation of this compound Dosing Solution
-
Determine the required concentration: Based on the desired dose (e.g., 1 mg/kg for IV or 10 mg/kg for SC) and the average weight of the mice, calculate the required concentration of the dosing solution. For example, for a 10 mg/kg dose in a 25 g mouse, you would need 0.25 mg of this compound per mouse. If the injection volume is 100 µL, the concentration would be 2.5 mg/mL.
-
Weigh the compound: Accurately weigh the required amount of this compound powder in a sterile vial.
-
Dissolve in PBS: Add the calculated volume of sterile PBS to the vial.
-
Ensure complete dissolution: Vortex the solution until the this compound is completely dissolved. Given its high aqueous solubility, this should be readily achievable.[3]
-
Sterile filter (optional but recommended): For IV administration, it is highly recommended to sterile filter the final solution using a 0.22 µm syringe filter to remove any potential microbial contaminants.
Administration Protocols
Intravenous (IV) Injection (Tail Vein)
-
Animal preparation: Properly restrain the mouse. Warming the tail with a heat lamp or warm water can help to dilate the tail veins, making injection easier.
-
Syringe preparation: Draw the calculated volume of the this compound dosing solution into a sterile syringe fitted with an appropriate needle (e.g., 27-30 gauge).
-
Injection: Locate one of the lateral tail veins. Insert the needle bevel-up at a shallow angle and slowly inject the solution. Successful injection is indicated by the absence of a subcutaneous bleb.
-
Post-injection monitoring: Monitor the animal for any immediate adverse reactions.
Subcutaneous (SC) Injection
-
Animal preparation: Gently restrain the mouse.
-
Syringe preparation: Draw the calculated volume of the this compound dosing solution into a sterile syringe fitted with an appropriate needle (e.g., 25-27 gauge).
-
Injection: Lift the loose skin over the back or flank to form a "tent". Insert the needle into the base of the tented skin and inject the solution.
-
Post-injection monitoring: Briefly monitor the animal to ensure there is no leakage from the injection site.
Signaling Pathway and Experimental Workflow
GPR132 Signaling Pathway
Activation of GPR132 by an agonist like this compound is known to initiate downstream signaling cascades. The following diagram illustrates a simplified representation of the GPR132 signaling pathway.
Caption: Simplified GPR132 signaling pathway upon agonist binding.
In Vivo Pharmacokinetic Study Workflow
The following diagram outlines the key steps in conducting an in vivo pharmacokinetic study with this compound in a mouse model.
Caption: Workflow for a pharmacokinetic study of this compound in mice.
References
Application Notes and Protocols: Preparation of T-10418 Stock Solutions for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a generalized protocol for the preparation of stock solutions of the G2A (G protein-coupled receptor 132) agonist, T-10418, for use in cell culture applications. Due to the limited publicly available data on the solubility and stability of this compound, this guide offers a standard framework that should be adapted based on specific product information provided by the manufacturer. The included workflow and diagrams are intended to serve as a general template for researchers.
Introduction
This compound is a known agonist for the G2A receptor, a G protein-coupled receptor that is involved in various physiological processes, including the regulation of immune responses. The use of this compound in cell culture experiments requires the preparation of a concentrated stock solution that can be accurately and reproducibly diluted to the desired final concentration in the cell culture medium. The critical parameters for preparing a stock solution are the choice of a suitable solvent that ensures complete dissolution and the stability of the compound in that solvent over time.
Quantitative Data Summary
As specific quantitative data for this compound solubility and stability is not currently available from public sources, a generalized table is provided below. Researchers should populate this table with data from the manufacturer's product sheet.
| Parameter | Value | Solvent | Storage Temperature | Notes |
| Molecular Weight | 376.41 g/mol | - | - | |
| Solubility | e.g., 10 mg/mL | e.g., DMSO | - | Obtain from manufacturer |
| Stock Solution Conc. | e.g., 10 mM | e.g., DMSO | e.g., -20°C or -80°C | Calculate based on solubility |
| Stability in Solvent | e.g., Stable for X months | e.g., DMSO | e.g., -20°C or -80°C | Obtain from manufacturer |
| Stability in Media | e.g., Stable for X hours | Cell Culture Media | 37°C | May need to be determined empirically |
Experimental Protocols
This section outlines a general protocol for the preparation of a this compound stock solution. This is a template and must be adapted with information specific to your batch of this compound.
Materials
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO) or other appropriate solvent (as determined from manufacturer's data)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution (Example)
This protocol provides an example calculation for a 10 mM stock solution. Adjust the amounts based on your desired concentration and the compound's solubility.
-
Determine the mass of this compound required:
-
Molecular Weight (MW) of this compound = 376.41 g/mol
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 376.41 g/mol x 1000 mg/g = 3.7641 mg
-
-
Carefully weigh out approximately 3.76 mg of this compound powder using an analytical balance.
-
-
Dissolution:
-
Transfer the weighed this compound powder to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO (or the recommended solvent) to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles. Gentle warming in a water bath (e.g., 37°C) may be required for some compounds, but this should be done with caution and only if recommended by the manufacturer.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at the recommended temperature (typically -20°C or -80°C) as specified by the manufacturer. Protect from light.
-
Protocol for Using this compound Stock Solution in Cell Culture
-
Thawing:
-
When ready to use, remove a single aliquot of the this compound stock solution from the freezer and thaw it at room temperature.
-
-
Dilution:
-
Dilute the stock solution to the final desired concentration in pre-warmed cell culture medium. It is recommended to perform serial dilutions. For example, to achieve a 10 µM final concentration from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of stock solution to 1 mL of cell culture medium).
-
Important: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
-
-
Application to Cells:
-
Gently mix the medium containing the diluted this compound.
-
Remove the existing medium from your cell culture plates and replace it with the medium containing this compound.
-
Incubate the cells for the desired experimental duration.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using this compound in cell culture experiments.
Application Notes and Protocols for a Novel Compound in TRPV1 Sensitization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in nociceptive sensory neurons.[1][2][3] It functions as a polymodal sensor, activated by a variety of stimuli including noxious heat (>43°C), acidic conditions, and exogenous ligands like capsaicin from chili peppers.[1][4] Sensitization of TRPV1 channels, a process where the channel's response to stimuli is enhanced, is a critical mechanism underlying inflammatory and neuropathic pain.[2][5] This sensitization can manifest as a lower activation threshold or an exaggerated response to agonists, contributing to thermal hyperalgesia and allodynia. Consequently, modulating TRPV1 sensitization is a key strategy in the development of novel analgesics.
These application notes provide a comprehensive overview and detailed protocols for utilizing a novel compound, designated herein as a "[Novel Compound]," to investigate its effects on TRPV1 sensitization.
[Novel Compound]: A Potential Modulator of TRPV1 Sensitization
The [Novel Compound] is a proprietary small molecule under investigation for its potential to modulate TRPV1 activity. Its precise mechanism of action is the subject of ongoing research, but preliminary data suggest it may interfere with key signaling pathways that lead to TRPV1 sensitization. Understanding its effects is crucial for its development as a potential therapeutic agent for pain management.
Key Signaling Pathways in TRPV1 Sensitization
TRPV1 sensitization is mediated by a complex network of intracellular signaling cascades, often initiated by inflammatory mediators. Key pathways include:
-
Protein Kinase C (PKC): Activated by G-protein coupled receptors (GPCRs) for inflammatory mediators like bradykinin, PKC can directly phosphorylate TRPV1, leading to its sensitization.
-
Protein Kinase A (PKA): Activation of PKA, often through GPCRs coupled to adenylyl cyclase, can also lead to TRPV1 phosphorylation and sensitization.[3]
-
Phospholipase C (PLC): PLC activation leads to the production of diacylglycerol (DAG), which activates PKC, and inositol trisphosphate (IP3), which mobilizes intracellular calcium.
-
MAP Kinase Pathways: Mitogen-activated protein kinases (MAPKs), such as p38, can be activated by inflammatory signals and contribute to increased TRPV1 expression and sensitization.[2]
The diagram below illustrates a simplified signaling pathway involved in TRPV1 sensitization.
Experimental Protocols
The following protocols are designed to assess the effect of the [Novel Compound] on TRPV1 sensitization in an in vitro cell-based model.
Cell Culture and Maintenance
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing human TRPV1 (hTRPV1) are recommended.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., G418) to maintain TRPV1 expression.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
TRPV1 Sensitization Assay using Calcium Imaging
This assay measures changes in intracellular calcium ([Ca2+]i) in response to a TRPV1 agonist following pre-treatment with a sensitizing agent and the [Novel Compound].
Materials:
-
hTRPV1-expressing HEK293 cells
-
Black, clear-bottom 96-well plates
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Sensitizing agent (e.g., Bradykinin, Prostaglandin E2)
-
TRPV1 agonist (e.g., Capsaicin)
-
[Novel Compound]
-
Fluorescence plate reader with automated injection capabilities
Experimental Workflow Diagram:
Protocol:
-
Cell Plating: Seed hTRPV1-HEK293 cells into black, clear-bottom 96-well plates at a density of 50,000-80,000 cells per well.
-
Incubation: Culture the cells for 24-48 hours to allow for adherence and recovery.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).
-
Aspirate the culture medium from the wells and add 100 µL of the loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C.
-
Wash the cells twice with 100 µL of HBSS. After the final wash, leave 100 µL of HBSS in each well.
-
-
Compound Incubation:
-
Prepare serial dilutions of the [Novel Compound] in HBSS.
-
Add the desired concentration of the [Novel Compound] or vehicle control to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Sensitization:
-
Add a known sensitizing agent (e.g., 1 µM Bradykinin) to the wells.
-
Incubate for 3-5 minutes at room temperature.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader.
-
Set the excitation wavelength to 488 nm and the emission wavelength to 525 nm.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Using the plate reader's injector, add a sub-maximal concentration of Capsaicin (e.g., EC20 concentration, predetermined from a separate dose-response experiment) to the wells.
-
Immediately begin recording the fluorescence intensity for 2-3 minutes.
-
Data Analysis
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F0) from the peak fluorescence (Fmax) after agonist addition (ΔF = Fmax - F0).
-
The response is often expressed as a ratio (ΔF/F0).
-
To assess sensitization, compare the response to the agonist in the presence of the sensitizing agent to the response in its absence.
-
To determine the effect of the [Novel Compound], compare the sensitized response in the presence of the compound to the sensitized response with vehicle control.
-
Calculate the IC50 value of the [Novel Compound] by plotting the percent inhibition of the sensitized response against the log concentration of the compound.
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: Effect of [Novel Compound] on Capsaicin-Induced Calcium Influx in Sensitized hTRPV1-HEK293 Cells
| Treatment Group | [Novel Compound] (µM) | Sensitizing Agent (1 µM Bradykinin) | Capsaicin (EC20) | Peak Fluorescence (ΔF/F0) | % Inhibition of Sensitization |
| Vehicle Control | 0 | - | + | 1.5 ± 0.2 | N/A |
| Sensitized Control | 0 | + | + | 4.5 ± 0.4 | 0% |
| Test Group 1 | 0.1 | + | + | 3.8 ± 0.3 | 23.3% |
| Test Group 2 | 1 | + | + | 2.5 ± 0.2 | 66.7% |
| Test Group 3 | 10 | + | + | 1.6 ± 0.1 | 96.7% |
Table 2: Potency of [Novel Compound] in TRPV1 Sensitization Assay
| Compound | Assay Type | Cell Line | Sensitizing Agent | IC50 (µM) |
| [Novel Compound] | Calcium Imaging | hTRPV1-HEK293 | Bradykinin | 0.85 |
| Reference Inhibitor | Calcium Imaging | hTRPV1-HEK293 | Bradykinin | 0.50 |
Interpretation of Results
-
An increase in the calcium response to a TRPV1 agonist after treatment with a sensitizing agent confirms the successful induction of TRPV1 sensitization in the assay system.
-
A dose-dependent reduction in the sensitized response in the presence of the [Novel Compound] indicates its inhibitory effect on the TRPV1 sensitization pathway.
-
The IC50 value provides a quantitative measure of the potency of the [Novel Compound] in inhibiting TRPV1 sensitization.
-
Further experiments, such as electrophysiology (patch-clamp), can be conducted to confirm these findings and to investigate the detailed mechanism of action on channel gating and kinetics.
Conclusion
The provided protocols and guidelines offer a robust framework for evaluating the application of a novel compound in TRPV1 sensitization assays. By employing these methods, researchers can effectively characterize the modulatory effects of new chemical entities on TRPV1, a critical step in the discovery and development of next-generation analgesics. Careful experimental design and data analysis are paramount to obtaining reliable and reproducible results.
References
- 1. TRPV1 - Wikipedia [en.wikipedia.org]
- 2. A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vti1b promotes TRPV1 sensitization during inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing G2A Signaling Research: Application Notes and Protocols for the Selective Agonist T-10418
For Researchers, Scientists, and Drug Development Professionals
Introduction
The G protein-coupled receptor G2A, also known as GPR132, is a critical regulator of diverse physiological and pathological processes, including inflammation, immune response, and cancer. The study of its complex signaling pathways has been advanced by the development of T-10418, a potent and selective synthetic agonist. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate G2A signaling cascades, offering a valuable resource for researchers in academia and the pharmaceutical industry.
G2A is known to couple to multiple G protein subtypes, including Gαq, Gαs, and Gα13, leading to the activation of various downstream effector pathways. This compound serves as a powerful chemical tool to dissect these pathways, enabling a deeper understanding of G2A's role in health and disease and facilitating the discovery of novel therapeutic agents.
Data Presentation
The following table summarizes the key quantitative parameters of this compound for human G2A, providing a quick reference for experimental design.
| Parameter | Value | Assay | Cell Line | Reference |
| EC50 (hG2A Activation) | 0.82 µM | Inositol Phosphate Accumulation (IP-One) | CHO-K1 | [1] |
| EC50 (β-arrestin 2 Recruitment) | 7.7 µM | Split-Luciferase Complementation | CHO-K1 | [1] |
| Activity Comparison | >30-fold more active than (S)-distomer | Inositol Phosphate Accumulation (IP-One) | CHO-K1 | [1] |
Signaling Pathways and Experimental Workflows
The activation of G2A by this compound initiates a cascade of intracellular events. The diagrams below, generated using the DOT language, illustrate the primary G2A signaling pathways and a general experimental workflow for studying these pathways using this compound.
References
Application Notes and Protocols: T-10418 Treatment of Molm13 and ML-2 Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-10418 is a novel investigational agent with potential therapeutic applications in Acute Myeloid Leukemia (AML). These application notes provide a comprehensive overview of the methodologies to evaluate the efficacy and mechanism of action of this compound in two widely used human AML cell lines: Molm13 and ML-2. Molm13 cells are characterized by a FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutation, a common alteration in AML associated with poor prognosis.[1] The ML-2 cell line, established from a patient with acute myelomonocytic leukemia (M4 subtype), represents another distinct AML subtype. This document outlines detailed protocols for cell culture, cytotoxicity and apoptosis assays, and mechanistic studies via western blotting. Furthermore, it visualizes key signaling pathways implicated in AML pathogenesis that may be modulated by this compound.
Quantitative Data Summary
The following tables present a template for summarizing the quantitative effects of this compound on Molm13 and ML-2 cells. Experimental data for this compound should be populated in a similar format for clear comparison.
Table 1: Cytotoxicity of this compound on AML Cell Lines
| Cell Line | This compound IC50 (nM) after 72h |
| Molm13 | [Insert experimental value] |
| ML-2 | [Insert experimental value] |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment (Concentration, Time) | % Apoptotic Cells (Annexin V+) |
| Molm13 | This compound [IC50], 48h | [Insert experimental value] |
| ML-2 | This compound [IC50], 48h | [Insert experimental value] |
| Control | Vehicle | [Insert experimental value] |
Table 3: Effect of this compound on Key Signaling Proteins
| Cell Line | Treatment | p-FLT3 (Tyr591) | p-STAT5 (Tyr694) | p-Akt (Ser473) | p-ERK1/2 (Thr202/Tyr204) |
| Molm13 | This compound [IC50], 24h | [Insert fold change] | [Insert fold change] | [Insert fold change] | [Insert fold change] |
| ML-2 | This compound [IC50], 24h | [Insert fold change] | [Insert fold change] | [Insert fold change] | [Insert fold change] |
Experimental Protocols
Cell Culture and Maintenance
Objective: To provide standardized methods for the culture of Molm13 and ML-2 leukemia cell lines.
Materials:
-
Molm13 (e.g., DSMZ ACC 554) and ML-2 (e.g., DSMZ ACC 15) cell lines
-
RPMI-1640 medium[2]
-
Fetal Bovine Serum (FBS), heat-inactivated[2]
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution (0.4%)
-
Incubator (37°C, 5% CO2, humidified)
-
Centrifuge
-
Hemocytometer or automated cell counter
Protocol:
-
Media Preparation: Prepare complete growth medium consisting of RPMI-1640 supplemented with 10-20% FBS and 1% Penicillin-Streptomycin.[2][3]
-
Thawing of Cryopreserved Cells:
-
Rapidly thaw the vial of frozen cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer to a T25 culture flask.
-
-
Routine Maintenance:
-
Both Molm13 and ML-2 cells grow in suspension.[2]
-
Maintain cell cultures at a density between 0.2 x 10^6 and 2.0 x 10^6 cells/mL.[3][4]
-
Split cultures every 2-3 days by diluting the cell suspension in fresh medium.[3]
-
To monitor cell viability, mix a small aliquot of the cell suspension with Trypan Blue and count using a hemocytometer. Viability should be >90% for experiments.
-
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on Molm13 and ML-2 cells and calculate the IC50 value.
Materials:
-
Molm13 and ML-2 cells
-
Complete growth medium
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Seed 5 x 10^4 cells per well in 100 µL of complete growth medium into a 96-well plate.[6]
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis in Molm13 and ML-2 cells following treatment with this compound.
Materials:
-
Molm13 and ML-2 cells treated with this compound or vehicle
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat 1 x 10^6 cells with this compound at the desired concentration (e.g., IC50) for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.[7]
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[8]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.
Western Blot Analysis
Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in relevant signaling pathways.
Materials:
-
Molm13 and ML-2 cells treated with this compound or vehicle
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[11]
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FLT3, anti-FLT3, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent detection substrate
Protocol:
-
Cell Lysis: Lyse treated cells in ice-cold lysis buffer.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.[13]
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways
FLT3 Signaling Pathway
Mutations in FLT3, particularly FLT3-ITD found in Molm13 cells, lead to its constitutive activation.[14][15] This results in the ligand-independent activation of downstream pathways, including PI3K/Akt and RAS/MAPK, promoting cell proliferation and survival.[15][16] this compound may exert its effects by inhibiting FLT3 phosphorylation and its downstream targets.
References
- 1. accegen.com [accegen.com]
- 2. Leibniz Institute DSMZ: Details [dsmz.de]
- 3. MOLM13 Cell Line - Creative Biogene [creative-biogene.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. kumc.edu [kumc.edu]
- 11. origene.com [origene.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 14. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 15. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Metabolic Stability of T-10418 in Rat Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic stability is a critical parameter assessed during preclinical drug development to predict the in vivo half-life and clearance of a new chemical entity.[1][2][3] The liver is the primary site of drug metabolism, which is broadly categorized into Phase I and Phase II reactions.[4][5] Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of hepatocytes, introduce or expose functional groups on the drug molecule.[4][6] Liver microsomes, which are vesicles formed from the endoplasmic reticulum, are rich in these drug-metabolizing enzymes and provide a robust in vitro model to assess metabolic stability.[4][5][7] This document provides a detailed protocol for evaluating the metabolic stability of a hypothetical compound, T-10418, using rat liver microsomes.
Data Presentation
The metabolic stability of this compound is determined by measuring the rate of its disappearance over time when incubated with rat liver microsomes and necessary cofactors.[1][5] The primary data generated are the half-life (t½) and the intrinsic clearance (CLint).[2][7] These parameters are crucial for predicting the in vivo pharmacokinetic profile of the compound.[2][8]
Table 1: Metabolic Stability Parameters of this compound in Rat Liver Microsomes
| Compound | Concentration (µM) | Microsome Protein (mg/mL) | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | 1 | 0.5 | 25.3 | 27.4 |
| Verapamil (Positive Control) | 1 | 0.5 | 8.9 | 77.9 |
| Warfarin (Low Clearance Control) | 1 | 0.5 | 55.1 | 12.6 |
Table 2: Time-Course of this compound Depletion
| Incubation Time (min) | This compound Remaining (%) |
| 0 | 100 |
| 5 | 88.2 |
| 15 | 65.1 |
| 30 | 42.5 |
| 45 | 28.9 |
| 60 | 19.8 |
Experimental Protocols
This protocol outlines the in vitro assessment of this compound's metabolic stability using pooled male rat liver microsomes.
Materials and Reagents
-
This compound
-
Pooled Male Rat Liver Microsomes (stored at -80°C)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Positive control compound (e.g., Verapamil, a high-clearance compound)
-
Low clearance control compound (e.g., Warfarin)
-
Acetonitrile (ACN) containing an appropriate internal standard (IS) for LC-MS/MS analysis
-
96-well incubation plates
-
LC-MS/MS system
Experimental Procedure
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of this compound in DMSO.
-
Prepare working solutions of this compound and control compounds by diluting the stock solutions in buffer. The final concentration in the incubation mixture should be 1 µM.[7]
-
Thaw the rat liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in cold potassium phosphate buffer.[9]
-
-
Incubation:
-
Pre-warm the incubation plate containing the test compound and microsome suspension at 37°C for 10 minutes.[10]
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.[6][7]
-
The final incubation volume should be uniform across all wells (e.g., 200 µL).
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Point Sampling:
-
Sample Processing:
-
After the final time point, centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
Data Analysis
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.
-
Determine the half-life (t½) by plotting the natural logarithm of the percent remaining of this compound against time. The slope of the linear regression line (k) is the elimination rate constant.
-
t½ = 0.693 / k
-
-
Calculate the intrinsic clearance (CLint) using the following equation:
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)[7]
-
Visualizations
Caption: Experimental workflow for the rat liver microsomal stability assay.
Caption: Major Phase I drug-metabolizing enzyme pathways in rat liver.
References
- 1. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 2. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 3. bdj.co.jp [bdj.co.jp]
- 4. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Metabolic Stability Test Kit (Phase I), Liver Microsome Sold Separately - Creative Diagnostics [qbd.creative-diagnostics.com]
- 7. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. bioivt.com [bioivt.com]
- 9. pharmaron.com [pharmaron.com]
- 10. scialert.net [scialert.net]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
T-10418 in vivo pharmacokinetic study design in C57Bl/6N mice
An in vivo pharmacokinetic (PK) study is a critical step in the drug development process, designed to understand how a living organism absorbs, distributes, metabolizes, and excretes a drug candidate. This application note provides a detailed protocol for conducting a pharmacokinetic study of the hypothetical small molecule inhibitor, T-10418, in C57Bl/6N mice, a commonly used inbred strain in preclinical research.[1][2]
The primary objective of this study is to characterize the plasma concentration-time profile of this compound following a single oral administration. This data is essential for determining key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½). These parameters are fundamental for informing dose selection, predicting efficacy, and assessing the safety profile of this compound for further preclinical and clinical development.
Data Presentation
The following tables summarize the proposed study design and present example pharmacokinetic data for this compound. This data is hypothetical and serves as a template for presenting experimental results.
Table 1: In Vivo Pharmacokinetic Study Design Summary
| Parameter | Description |
| Test Compound | This compound |
| Species/Strain | Mouse / C57Bl/6N |
| Sex / Age | Male / 8-10 weeks old |
| Body Weight | 20-25 g |
| Number of Animals | 3-4 mice per time point or 4-5 mice for serial sampling |
| Route of Admin. | Oral (PO) Gavage |
| Dose Level | 10 mg/kg |
| Vehicle | 0.5% HPMC + 0.1% Tween 80 in sterile water |
| Dosing Volume | 10 mL/kg |
| Blood Sampling | Serial sampling from saphenous or submandibular vein |
| Time Points | 0 (predose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose |
| Bioanalytical Method | LC-MS/MS |
Table 2: Example Plasma Concentration-Time Data for this compound
| Time (hr) | Mean Plasma Concentration (ng/mL) ± SD |
| 0.00 | 0 |
| 0.25 | 150.5 ± 25.2 |
| 0.50 | 480.8 ± 65.7 |
| 1.00 | 895.3 ± 110.4 |
| 2.00 | 750.1 ± 98.6 |
| 4.00 | 420.6 ± 55.1 |
| 8.00 | 110.2 ± 18.9 |
| 24.00 | 5.1 ± 1.5 |
Table 3: Example Pharmacokinetic Parameters of this compound (10 mg/kg, PO)
| Parameter | Unit | Value (Mean ± SD) |
| Tmax | hr | 1.00 ± 0.00 |
| Cmax | ng/mL | 895.3 ± 110.4 |
| AUC(0-t) | nghr/mL | 3450.7 ± 412.3 |
| AUC(0-inf) | nghr/mL | 3485.2 ± 418.5 |
| t½ (half-life) | hr | 3.5 ± 0.4 |
| MRT | hr | 4.8 ± 0.6 |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the pharmacokinetic study of this compound. All procedures involving live animals must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials and Equipment
-
Test Compound: this compound powder
-
Vehicle Components: Hydroxypropyl methylcellulose (HPMC), Tween 80, sterile water for injection
-
Animals: Male C57Bl/6N mice (8-10 weeks old, 20-25 g)
-
Dosing Equipment:
-
Analytical balance
-
Sonicator or magnetic stirrer
-
1 mL syringes
-
20-gauge, 1.5-inch flexible or ball-tipped oral gavage needles[3]
-
-
Blood Collection Supplies:
-
Sample Processing:
-
Refrigerated microcentrifuge
-
1.5 mL polypropylene microcentrifuge tubes
-
Pipettes and tips
-
-80°C freezer for plasma storage
-
-
Bioanalysis:
This compound Formulation Preparation
For compounds with low aqueous solubility, a suspension formulation is often used for oral gavage.[9][10]
-
Prepare the Vehicle: Create a 0.5% (w/v) HPMC, 0.1% (v/v) Tween 80 solution in sterile water. Mix thoroughly until all components are dissolved.
-
Weigh this compound: Accurately weigh the required amount of this compound powder to achieve the target concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 10 mL/kg volume).
-
Create Suspension: Gradually add the this compound powder to the vehicle while vortexing or stirring.
-
Homogenize: Sonicate the suspension as needed to ensure a fine, homogenous mixture. The formulation should be prepared fresh on the day of the experiment and stirred continuously during dosing to prevent settling.[5]
Oral Gavage Administration
Oral gavage ensures the precise administration of a specific dose.[3] This procedure should only be performed by trained personnel.
-
Animal Preparation: Weigh each mouse immediately before dosing to calculate the exact volume to be administered (e.g., a 25 g mouse receives 0.25 mL for a 10 mL/kg dose).[11]
-
Restraint: Gently restrain the mouse, ensuring its head and body are held in a vertical position to create a straight line through the neck and esophagus.[3][11]
-
Needle Insertion: Measure the gavage needle from the corner of the mouse's mouth to the last rib to determine the correct insertion depth; mark this length on the needle.[11]
-
Gently insert the ball-tipped needle into the diastema (the gap between incisors and molars) and advance it along the roof of the mouth. The mouse should swallow the needle as it passes into the esophagus. Do not force the needle if resistance is met.[11]
-
Dose Administration: Once the needle is at the pre-measured depth, administer the this compound suspension slowly and smoothly.
-
Post-Administration: Withdraw the needle gently and return the mouse to its cage. Monitor the animal for at least 15-30 minutes for any signs of distress.[11][12]
Caption: Experimental workflow for the in vivo pharmacokinetic study of this compound.
Serial Blood Sampling Protocol
Serial sampling from the same mouse reduces animal usage and inter-animal variability.[5] Total blood collection should not exceed IACUC guidelines (e.g., typically no more than 10-15% of total blood volume in a two-week period).[13]
-
Restraint: Place the mouse in a suitable restrainer.
-
Site Preparation: Warm the mouse's tail with a heat lamp or warm water bath to dilate the blood vessels, if using the tail vein.[6][14] For saphenous or submandibular vein collection, ensure the area is accessible.
-
Venipuncture: Puncture the lateral tail vein, saphenous vein, or submandibular vein with a sterile needle or lancet.[5][15]
-
Blood Collection: Collect approximately 20-30 µL of blood into an anticoagulant-coated microtube at each specified time point.[5][6]
-
Stop Bleeding: After collection, apply gentle pressure with a clean gauze pad to the puncture site until bleeding stops.
-
Animal Monitoring: Return the mouse to its cage and monitor its condition. Alternate between left and right sides for subsequent collections where possible.
Plasma Processing and Storage
-
Centrifugation: Immediately after the final blood draw (or after each draw if processed individually), centrifuge the blood samples at 4°C for 5-10 minutes at a high speed (e.g., 11,000 rpm) to separate the plasma.[6]
-
Plasma Aspiration: Carefully pipette the supernatant (plasma) into a new, clearly labeled polypropylene microcentrifuge tube, avoiding the buffy coat layer.[6]
-
Storage: Store the plasma samples at -80°C until they are ready for bioanalytical analysis.
Bioanalytical Method (LC-MS/MS)
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the sensitive and selective quantification of this compound in plasma.[7][16]
-
Sample Preparation: Perform protein precipitation by adding a volume of cold acetonitrile (ACN) containing the internal standard (IS) to a small volume (e.g., 10 µL) of plasma.[16] Vortex thoroughly.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the clear supernatant to a new plate or vial for injection into the LC-MS/MS system.
-
Chromatography: Separate this compound and its IS from endogenous plasma components using a C18 analytical column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).[7][16]
-
Mass Spectrometry: Detect and quantify the analyte using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Quantification: Generate a standard curve using known concentrations of this compound spiked into blank mouse plasma. Use the curve to determine the concentration of this compound in the unknown study samples. The method should be validated for linearity, precision, accuracy, and stability.[7]
Caption: Logical relationships in the design of an in vivo pharmacokinetic study.
Pharmacokinetic Data Analysis
The plasma concentration-time data for each animal is analyzed using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin). The following key parameters are calculated:
-
Cmax: The maximum observed plasma concentration.
-
Tmax: The time at which Cmax is observed.
-
AUC(0-t): The area under the plasma concentration-time curve from time zero to the last measurable concentration point, calculated using the linear trapezoidal rule.
-
AUC(0-inf): The area under the curve extrapolated to infinity.
-
t½: The elimination half-life.
-
MRT: Mean Residence Time.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. instechlabs.com [instechlabs.com]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. Venipuncture Site Influences Blood-drop Volume in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.beckman.com [media.beckman.com]
- 7. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 9. Fabrication, In Vitro and In Vivo Evaluation of Non-Ordered Mesoporous Silica-Based Ternary Solid Dispersions for Enhanced Solubility of Flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Weekly Blood Collection in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. beckman.com [beckman.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
T-10418: A Potent and Selective GPR132 Agonist for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of T-10418, a potent and selective agonist for the G protein-coupled receptor 132 (GPR132), also known as G2A. This compound serves as a valuable research tool for investigating the physiological and pathological roles of GPR132 in various biological systems.
Commercial Sources and Purchasing
This compound (CAS: 1608784-68-4) is available from several commercial suppliers specializing in biochemicals and research compounds. Researchers can procure this small molecule from vendors such as MedChemExpress, InvivoChem, and other chemical suppliers.[1][2] It is recommended to request a certificate of analysis from the supplier to ensure the purity and identity of the compound.
Physicochemical and Pharmacokinetic Properties
This compound is a white to off-white solid with good water solubility and metabolic stability, making it suitable for both in vitro and in vivo studies.[1][3]
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₀N₂O₄ | |
| Molecular Weight | 376.41 g/mol | |
| CAS Number | 1608784-68-4 | |
| Appearance | White to off-white solid | |
| Aqueous Solubility | High | [3] |
| Metabolic Stability | High (in rat liver microsomes) | [3] |
Biological Activity and Applications
This compound is a potent and highly selective agonist for GPR132, with a reported EC₅₀ of 0.82 µM for human G2A activation.[1][2] GPR132 is implicated in a variety of physiological and pathological processes, making this compound a key tool for research in areas such as:
-
Neuropathic Pain: this compound has been shown to sensitize TRPV1 responses in primary mouse sensory neurons, suggesting its utility in studying the mechanisms of neuropathic pain.[1][3]
-
Inflammation and Immunology: GPR132 is expressed in immune cells and is involved in inflammatory responses. This compound can be used to investigate the role of GPR132 in immune cell signaling and inflammatory diseases.[1]
-
Oncology: Research suggests a role for GPR132 in certain cancers, such as acute myeloid leukemia.[1] this compound can be employed to explore the therapeutic potential of targeting GPR132 in cancer.
GPR132 Signaling Pathway
Activation of GPR132 by an agonist like this compound initiates a cascade of intracellular signaling events. The receptor can couple to G proteins, leading to the modulation of second messengers such as cyclic AMP (cAMP) and the activation of downstream kinase cascades like the MAPK/ERK pathway. Additionally, GPR132 activation can trigger β-arrestin recruitment, which can lead to receptor internalization and desensitization, as well as initiating G protein-independent signaling.
Caption: GPR132 signaling pathways initiated by this compound.
Experimental Protocols
The following are generalized protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
In Vitro GPR132 Activation Assay (Calcium Mobilization)
This protocol describes the measurement of intracellular calcium mobilization following GPR132 activation by this compound, typically in cells co-expressing GPR132 and a promiscuous G-protein like Gα16.
Materials:
-
HEK293 cells (or other suitable cell line) stably co-expressing human GPR132 and Gα16
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the GPR132-expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) with 0.02% Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the loading solution.
-
Incubate for 60 minutes at 37°C.
-
-
Cell Washing: Gently wash the cells twice with assay buffer to remove excess dye.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer at 2x the final desired concentration.
-
Calcium Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Record a baseline fluorescence reading for approximately 20 seconds.
-
Inject the this compound solution and continue recording the fluorescence signal for at least 60-90 seconds to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the response of a positive control (e.g., a saturating concentration of a known agonist or ATP).
-
Plot the normalized response against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
-
Caption: Workflow for a calcium mobilization assay with this compound.
β-Arrestin Recruitment Assay (BRET)
This protocol outlines a bioluminescence resonance energy transfer (BRET) assay to measure the recruitment of β-arrestin-2 to GPR132 upon agonist stimulation.[3]
Materials:
-
HEK293 cells (or other suitable cell line) stably co-expressing GPR132 fused to a Renilla luciferase (Rluc) and β-arrestin-2 fused to a yellow fluorescent protein (YFP).
-
This compound
-
Coelenterazine h (or other suitable Rluc substrate)
-
Assay buffer (e.g., PBS with 0.5 mM MgCl₂ and 0.1% glucose)
-
96-well white, opaque microplates
-
Luminometer capable of simultaneous dual-wavelength detection (e.g., ~485 nm for Rluc and ~530 nm for YFP)
Procedure:
-
Cell Plating: Seed the engineered cells into 96-well plates and allow them to adhere overnight.
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound solutions to the cells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Substrate Addition: Add coelenterazine h to each well to a final concentration of 5 µM.
-
BRET Measurement: Immediately after substrate addition, measure the luminescence at both the Rluc and YFP emission wavelengths for 1-2 seconds per well.
-
Data Analysis:
-
Calculate the BRET ratio by dividing the YFP emission intensity by the Rluc emission intensity.
-
Subtract the background BRET ratio (from vehicle-treated cells).
-
Plot the net BRET ratio against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
-
Caption: Workflow for a β-arrestin recruitment BRET assay.
Quantitative Data Summary
| Parameter | Assay Type | Cell Line/System | Value (µM) | Reference |
| EC₅₀ | GPR132 Activation | Human GPR132 expressing | 0.82 | [1] |
| EC₅₀ | β-Arrestin-2 Recruitment | Not specified | Not specified in abstract | [3] |
| - | TRPV1 Sensitization | Mouse sensory neurons | 0.1 (significant effect) | [3] |
Note: The provided protocols are for guidance only and may require optimization for specific experimental setups. Always follow appropriate laboratory safety procedures when handling chemical reagents.
References
Troubleshooting & Optimization
T-10418 solubility issues and solutions in PBS buffer
Welcome to the Technical Support Center for T-10418. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions to address potential issues, particularly concerning its use in PBS buffer.
Frequently Asked Questions (FAQs)
Q1: I am experiencing solubility issues with this compound in PBS. Is this expected?
A1: While issues can arise in any experimental setting, recent research characterizes this compound as having "excellent solubility".[1][2] Therefore, insolubility in standard buffers like PBS is not an inherent property of the compound. If you are observing precipitation or difficulty in dissolving this compound, it is likely due to experimental conditions rather than the compound's intrinsic properties. The following sections provide guidance on troubleshooting these observations.
Q2: What could be causing my this compound to precipitate out of PBS?
A2: Several factors could contribute to the apparent insolubility of this compound in your PBS buffer:
-
Incorrect pH of PBS: While standard PBS has a pH of ~7.4, variations in preparation can lead to a pH that is not optimal for this compound.
-
High Concentration: You may be attempting to dissolve this compound at a concentration that exceeds its solubility limit in PBS, even if that limit is high.
-
Low-Quality Water or Reagents: The purity of the water and salts used to prepare your PBS can impact the solubility of dissolved compounds.
-
Temperature Effects: The temperature at which you are dissolving the compound and storing the solution can affect its solubility.
-
Interaction with Other Components: If your PBS solution contains other additives, these may be interacting with this compound and causing it to precipitate.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For compounds that are not readily soluble in aqueous buffers, a common practice is to first dissolve them in an organic solvent to create a concentrated stock solution.[3] Given that this compound is an organic molecule, a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol is a suitable choice for a stock solution. This stock can then be diluted into your aqueous buffer, such as PBS, for your experiments.
Q4: How does this compound exert its biological effects?
A4: this compound is a potent and selective agonist for the G protein-coupled receptor 132 (GPR132), also known as G2A.[1][4] Upon binding to GPR132, this compound activates downstream signaling pathways. GPR132 is known to couple to Gs and Gq proteins, leading to the modulation of intracellular second messengers like cyclic AMP (cAMP) and the activation of mitogen-activated protein kinase (MAPK) pathways.[4][5]
Troubleshooting Guide: Perceived Solubility Issues with this compound in PBS
If you are observing what appears to be poor solubility of this compound in PBS, follow these troubleshooting steps:
| Step | Action | Rationale |
| 1 | Verify PBS Preparation | Ensure your PBS was prepared correctly. Use high-purity water and reagents. Check and adjust the pH to ~7.4 using a calibrated pH meter.[6][7][8] |
| 2 | Prepare a Fresh Stock Solution in an Organic Solvent | Dissolve this compound in 100% DMSO or ethanol to create a concentrated stock solution (e.g., 10 mM). This compound should be readily soluble in these solvents. |
| 3 | Dilute the Stock Solution into PBS | Serially dilute the organic stock solution into your verified PBS to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid affecting your biological system. |
| 4 | Vortex and Visually Inspect | After each dilution step, vortex the solution thoroughly. Visually inspect for any signs of precipitation. |
| 5 | Consider Temperature | Prepare and handle the solutions at room temperature. If storing the PBS solution, check for any precipitation that may occur at lower temperatures. If precipitation is observed upon cooling, gently warm the solution to see if the compound redissolves. |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 ml of a 10 mM stock solution, you would need 3.764 mg of this compound (Molecular Weight: 376.41 g/mol ).
-
Add Solvent: Add the appropriate volume of 100% DMSO to the this compound powder.
-
Dissolve: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary, but given its reported high solubility, this is likely not required.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Preparation of a 1 µM Working Solution of this compound in PBS
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in DMSO or your cell culture medium. For example, dilute the 10 mM stock 1:100 in DMSO to get a 100 µM solution.
-
Final Dilution in PBS: Add the appropriate volume of the 10 mM (or 100 µM intermediate) stock solution to your PBS to achieve the final desired concentration of 1 µM. For example, add 1 µl of the 10 mM stock to 10 ml of PBS.
-
Mix Thoroughly: Immediately after adding the stock solution, vortex the PBS solution to ensure complete mixing and to prevent localized high concentrations that could lead to precipitation.
Visualizations
Caption: G2A (GPR132) signaling pathway activated by this compound.
Caption: Workflow for preparing this compound solutions.
References
- 1. Development of a Potent and Selective G2A (GPR132) Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Potent and Selective G2A (GPR132) Agonist - Enamine [enamine.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. What are GPR132 stimulants and how do they work? [synapse.patsnap.com]
- 5. Activation of orphan receptor GPR132 induces cell differentiation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of PBS Solution [protocols.io]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. Phosphate-Buffered Saline or PBS Solution [thoughtco.com]
Technical Support Center: Optimizing T-10418 Concentration for G2A Activation
Welcome to the technical support center for the use of T-10418 in G2A activation assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions related to optimizing this compound concentration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate G2A?
A1: this compound is a potent and selective synthetic agonist for the G protein-coupled receptor G2A (GPR132). G2A is a receptor for signaling lipids, and this compound mimics the action of endogenous agonists like 9-hydroxyoctadecadienoic acid (9-HODE) to activate the receptor. Upon binding, this compound induces a conformational change in the G2A receptor, initiating downstream signaling cascades.
Q2: What is the general mechanism of G2A signaling?
A2: G2A activation can lead to various cellular responses, primarily through G protein-independent pathways involving β-arrestin recruitment.[1] Upon agonist binding, the activated G2A receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment and binding of β-arrestin proteins, which blocks G protein-mediated signaling and leads to receptor internalization (endocytosis).[1] This process, known as desensitization, terminates G protein signaling but can also initiate distinct signaling pathways. G2A activation has been implicated in macrophage migration and inflammation.
Q3: What are the recommended starting concentrations for this compound in a G2A activation assay?
A3: For initial experiments, it is recommended to perform a dose-response curve starting from a low concentration (e.g., 1 nM) and extending to a high concentration (e.g., 100 µM) to determine the optimal concentration for your specific cell type and assay conditions. A typical starting point for a known G2A agonist like 9-HODE is in the micromolar range, with an EC50 of approximately 6.23 µM in a β-arrestin recruitment assay.[2] this compound is expected to have a similar or lower EC50.
Q4: How should I prepare and store this compound?
A4: this compound is typically provided as a solid. It should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate assay buffer. It is important to ensure that the final solvent concentration in the assay does not exceed a level that could affect cell viability or assay performance (typically ≤ 1%).[3]
Q5: What are appropriate positive and negative controls for a G2A activation experiment?
A5:
-
Positive Control: A known G2A agonist, such as 9-HODE, can be used as a positive control to confirm that the assay system is responsive to G2A activation.[2]
-
Negative Control: A vehicle control (the solvent used to dissolve this compound, e.g., DMSO, at the same final concentration as in the experimental wells) should be used to determine the baseline response of the cells.[4] Additionally, using a cell line that does not express the G2A receptor can serve as a negative control to ensure the observed effects are specific to G2A.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal | 1. Suboptimal this compound Concentration: The concentration of this compound may be too low to elicit a detectable response. 2. Poor Cell Health: Cells may not be healthy or in the optimal growth phase.[5] 3. Incorrect Assay Setup: Errors in reagent preparation, incubation times, or instrument settings. 4. Low G2A Receptor Expression: The cell line used may have low or no expression of the G2A receptor. | 1. Perform a wider range dose-response curve to identify the optimal concentration. 2. Ensure cells are healthy, actively dividing, and plated at the recommended density.[5] 3. Carefully review and optimize the assay protocol, including incubation times and reagent concentrations. 4. Use a cell line known to express G2A or a commercially available cell line engineered to overexpress the receptor (e.g., PathHunter® β-Arrestin cell lines).[1] |
| High Background Signal | 1. High this compound Concentration: Extremely high concentrations of this compound may cause non-specific effects. 2. Contaminated Reagents: Buffers or media may be contaminated. 3. Cell Clumping: Uneven cell plating can lead to inconsistent results. | 1. Lower the concentration range of this compound in your dose-response curve. 2. Use fresh, sterile reagents. 3. Ensure a single-cell suspension before plating and check for even cell distribution in the wells. |
| High Variability Between Replicates | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compounds, or reagents. 2. Edge Effects: Evaporation from the outer wells of the microplate. 3. Inconsistent Incubation Times: Variation in the timing of reagent addition or plate reading. | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Avoid using the outermost wells of the plate or fill them with sterile buffer to maintain humidity. 3. Use a multichannel pipette or automated liquid handler for simultaneous reagent addition. Read plates promptly after incubation. |
| Unexpected Dose-Response Curve Shape | 1. Compound Precipitation: this compound may precipitate at higher concentrations in aqueous buffer. 2. Cell Toxicity: High concentrations of this compound or the solvent may be toxic to the cells. 3. Biphasic Response (Hormesis): Some compounds can exhibit stimulatory effects at low doses and inhibitory effects at high doses. | 1. Check the solubility of this compound in your assay buffer. Consider using a different solvent or a lower concentration range. 2. Perform a cell viability assay in parallel with your functional assay to assess cytotoxicity. 3. This may be a real biological effect. Analyze the data using a suitable non-linear regression model that can accommodate a biphasic curve.[6] |
Quantitative Data Summary
The following table summarizes key quantitative data related to G2A activation. Please note that specific values may vary depending on the cell line, assay format, and experimental conditions.
| Compound | Assay Type | Cell Line | Parameter | Value |
| 9-HODE | PathHunter® β-Arrestin | Not Specified | EC50 | 6.23 µM[2] |
| This compound | β-Arrestin Recruitment | Not Specified | EC50 | Expected to be in a similar or lower range than 9-HODE |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using a β-Arrestin Recruitment Assay (e.g., PathHunter®)
This protocol provides a general framework for determining the dose-dependent activation of G2A by this compound using a commercially available β-arrestin recruitment assay.
Materials:
-
PathHunter® G2A β-Arrestin cells (or other suitable cell line)
-
Cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
Assay buffer
-
β-Arrestin assay detection reagents
-
White, opaque 96-well or 384-well microplates
-
Luminometer
Procedure:
-
Cell Culture and Plating:
-
Culture PathHunter® G2A cells according to the manufacturer's instructions.
-
On the day of the assay, harvest cells and resuspend them in the appropriate assay buffer at the recommended density.
-
Dispense the cell suspension into the wells of a white, opaque microplate.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations for the dose-response curve (e.g., 1 nM to 100 µM).
-
Prepare a vehicle control (assay buffer with the same final concentration of DMSO as the highest this compound concentration).
-
-
Compound Addition and Incubation:
-
Add the diluted this compound and vehicle control to the appropriate wells of the cell plate.
-
Incubate the plate at 37°C in a humidified incubator for the time recommended by the assay manufacturer (typically 60-90 minutes).
-
-
Signal Detection:
-
Prepare the detection reagents according to the manufacturer's protocol.
-
Add the detection reagent to each well.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes) to allow the luminescent signal to develop.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Fit the data to a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 value, which represents the concentration of this compound that produces 50% of the maximal response.
-
Visualizations
Caption: G2A receptor activation by this compound leading to downstream signaling.
Caption: Workflow for determining the optimal this compound concentration.
References
- 1. GPCR β-Arrestin Product Solutions [discoverx.com]
- 2. Frontiers | Loss of the mammalian G-protein coupled receptor, G2A, modulates severity of invasive pulmonary aspergillosis [frontiersin.org]
- 3. cosmobio.co.jp [cosmobio.co.jp]
- 4. Positive and Negative Controls | Rockland [rockland.com]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. gala.gre.ac.uk [gala.gre.ac.uk]
Technical Support Center: Preventing Off-Target Effects of Inhibitor-X
Welcome to the technical support center for Inhibitor-X. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for identifying and mitigating off-target effects during your experiments. Since "T-10418" is not a publicly documented compound, we will use the placeholder "Inhibitor-X," a hypothetical kinase inhibitor, to illustrate broadly applicable principles.
Frequently Asked Questions (FAQs)
Q1: What are the off-target effects of a small molecule inhibitor?
A1: Off-target effects occur when a small molecule inhibitor, such as Inhibitor-X, binds to and alters the activity of proteins other than its intended biological target. These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, making it crucial to identify and minimize them.[1]
Q2: Why is it critical to validate the on-target and off-target effects of an inhibitor?
Q3: What are the initial signs of potential off-target effects in my experiments?
A3: Common indicators that you may be observing off-target effects include:
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Inconsistent results with other inhibitors: Using a structurally different inhibitor for the same target produces a different or no phenotype.[1][2]
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Discrepancy with genetic validation: The phenotype observed with the inhibitor is not replicated when the target protein's expression is knocked down or knocked out using methods like CRISPR-Cas9 or siRNA.[3]
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Unusually steep dose-response curves: This can sometimes suggest that the compound is aggregating at higher concentrations and causing non-specific inhibition.[4]
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Effects at high concentrations: The observed phenotype only occurs at concentrations significantly higher than the inhibitor's known potency (IC50 or Ki) for the primary target.[5]
Q4: What are the primary strategies to minimize off-target effects?
A4: Key strategies include:
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Use the Lowest Effective Concentration: Always perform a dose-response experiment to determine the lowest concentration of the inhibitor that produces the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-targets.[3][5]
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Orthogonal Validation: Confirm the observed phenotype using multiple, independent methods. This includes using a structurally unrelated inhibitor for the same target and genetic validation techniques.[1][2]
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Use Control Compounds: Include a structurally similar but biologically inactive analog of your inhibitor as a negative control. This helps ensure that the observed effects are not due to the chemical scaffold itself.[3]
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Confirm Target Engagement: Use biochemical or cellular assays to confirm that the inhibitor is binding to its intended target in your experimental system.[1][3]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with Inhibitor-X.
| Observed Issue | Potential Cause | Recommended Action |
| High background signal or non-specific inhibition in an in vitro assay. | Compound aggregation at high concentrations. | 1. Visually inspect the solution for cloudiness. 2. Perform a concentration-response curve; aggregating compounds often show a steep, non-saturating curve.[4] 3. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates.[4] |
| The inhibitor's effect diminishes over the course of a long-term cell culture experiment. | Inhibitor instability or metabolism by the cells. | 1. Check the stability of the inhibitor in your culture medium over time using methods like HPLC. 2. Replenish the inhibitor with fresh medium at regular intervals. |
| The vehicle control (e.g., DMSO) is causing a biological effect. | The final concentration of the solvent is too high. | 1. Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[2] 2. Ensure all experimental conditions, including the "untreated" control, contain the same final concentration of the vehicle.[2] |
| Inconsistent results between different cell lines. | Variation in on-target or off-target protein expression levels. | 1. Verify the expression level of the target protein in each cell line via Western blot or qPCR. 2. Consider that different cell lines may have unique sets of off-target proteins that could interact with your inhibitor. |
Quantitative Data for Inhibitor-X
The following tables provide examples of the kind of quantitative data essential for characterizing Inhibitor-X and understanding its specificity.
Table 1: Kinase Selectivity Profile of Inhibitor-X
This table shows the inhibitory activity of Inhibitor-X against a panel of related and unrelated kinases. A highly selective inhibitor will show potent activity against its primary target and significantly less activity against other kinases.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Target Kinase A |
| Target Kinase A | 15 | 1x |
| Target Kinase B (Family Member) | 1,200 | 80x |
| Off-Target Kinase C | 8,500 | 567x |
| Off-Target Kinase D | >10,000 | >667x |
| Off-Target Kinase E | >10,000 | >667x |
Table 2: Comparison of Potency in Different Assay Formats
Discrepancies between biochemical and cell-based assay potencies are common and can provide clues about factors like cell permeability and target engagement.[2]
| Assay Type | Metric | Value |
| Biochemical Assay (Purified Enzyme) | IC50 | 15 nM |
| Cell-Based Assay (Phosphorylation) | IC50 | 250 nM |
| Cell-Based Assay (Viability) | EC50 | 1,500 nM |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To verify that Inhibitor-X directly binds to its intended target protein in intact cells.[3] Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Methodology:
-
Cell Treatment: Treat intact cells with Inhibitor-X at a desired concentration (e.g., 10x the cellular IC50) and a vehicle control for a specified time.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C) for 3 minutes.[1]
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Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge the samples to pellet the aggregated, denatured proteins.[1]
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Protein Quantification: Collect the supernatant, which contains the soluble proteins. Quantify the amount of the target protein remaining in the soluble fraction using Western blotting.
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Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle and inhibitor-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates target engagement.[1]
Protocol 2: Genetic Validation using CRISPR-Cas9 Knockout
Objective: To determine if the genetic removal of the target protein phenocopies the effect observed with Inhibitor-X.[3]
Methodology:
-
gRNA Design: Design and clone two to three different guide RNAs (gRNAs) targeting the gene of interest into a Cas9 expression vector to minimize off-target effects of the CRISPR system itself.
-
Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells. If the plasmid contains a selection marker, select for transfected cells.
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Clonal Isolation: Isolate single-cell clones by limiting dilution or FACS.
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Verification of Knockout: Expand the clones and verify the knockout of the target protein by Western blot and sequencing of the genomic locus.
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Phenotypic Analysis: Perform the same functional assay on the knockout cell line that was used to characterize the phenotype of Inhibitor-X. A similar phenotype strongly suggests the effect is on-target.
Visualizations
Signaling Pathway and Validation Logic
The following diagrams illustrate key concepts and workflows for investigating the effects of Inhibitor-X.
Caption: Hypothetical signaling pathway showing on-target and off-target action of Inhibitor-X.
Caption: Logic workflow for orthogonal validation of an inhibitor's phenotype.
Caption: Experimental workflow for troubleshooting suspected off-target effects.
References
T-10418 stability and storage conditions
This guide provides detailed information on the stability and storage of the small molecule inhibitor T-10418, designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term and short-term storage conditions for this compound?
For long-term storage, this compound should be stored at -20°C as a lyophilized powder. For short-term storage, a stock solution can be kept at 4°C for up to two weeks.
Q2: How many freeze-thaw cycles can a this compound stock solution undergo without significant degradation?
We recommend minimizing freeze-thaw cycles. Our stability studies show that up to three freeze-thaw cycles do not significantly impact the purity or activity of this compound. For optimal results, we advise aliquoting the stock solution into single-use volumes.
Q3: Is this compound sensitive to light?
Yes, this compound is light-sensitive. Both the lyophilized powder and solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil.
Q4: What solvents are recommended for reconstituting this compound?
This compound is soluble in DMSO at a concentration of up to 10 mM. For aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute it to the final desired concentration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no activity in assay | Improper storage of this compound | Verify that the compound has been stored at the correct temperature and protected from light. If in doubt, use a fresh vial. |
| Multiple freeze-thaw cycles | Aliquot the stock solution to avoid repeated freezing and thawing. | |
| Incorrect solvent used | Ensure this compound is first dissolved in DMSO before further dilution in aqueous buffers. | |
| Precipitate observed in solution | Poor solubility in aqueous buffer | Increase the percentage of DMSO in the final solution or use a sonicator to aid dissolution. Do not exceed a final DMSO concentration of 0.5% in cell-based assays. |
| Supersaturation of the solution | Prepare a fresh stock solution at a lower concentration. | |
| Inconsistent results between experiments | Degradation of this compound stock solution | Prepare a fresh stock solution every two weeks if stored at 4°C. For longer-term experiments, use aliquots from a -20°C stock. |
Stability Data
This compound Stability Under Various Conditions
| Condition | Time | Purity (%) |
| Lyophilized Powder | ||
| -20°C | 12 months | 99.5 |
| 4°C | 12 months | 98.2 |
| 25°C (Room Temperature) | 6 months | 95.1 |
| 10 mM Stock in DMSO | ||
| -20°C | 6 months | 99.1 |
| 4°C | 2 weeks | 98.8 |
| 25°C (Room Temperature) | 24 hours | 97.5 |
| Freeze-Thaw Cycles (10 mM Stock in DMSO) | ||
| 1 Cycle | - | 99.4 |
| 3 Cycles | - | 99.0 |
| 5 Cycles | - | 96.3 |
Experimental Protocols
Protocol: Assessing this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to assess the stability of this compound under different storage conditions.
Materials:
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This compound (lyophilized powder and/or DMSO stock)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Method:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in DMSO.
-
Dilute this stock to 50 µg/mL in a 50:50 mixture of acetonitrile and water.
-
Prepare samples that have been subjected to various conditions (e.g., different temperatures, light exposure, freeze-thaw cycles).
-
-
HPLC Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
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Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peak area of the this compound parent peak and any degradation peaks.
-
Calculate the purity of this compound as a percentage of the total peak area.
-
Visualizations
interpreting unexpected results with T-10418 treatment
Frequently Asked Questions (FAQs)
Q1: What is T-10418 and what is its primary mechanism of action?
Based on available information, there is no publicly documented therapeutic agent or experimental compound designated as this compound. As such, its mechanism of action, molecular targets, and established signaling pathways are not defined in scientific literature. Researchers encountering this designation should verify the compound's identity and source.
Q2: I am observing unexpected off-target effects with my this compound treatment. What could be the cause?
Interpreting off-target effects requires a known pharmacological profile. Since the identity of this compound is unclear, any observed effects are currently unattributable. We recommend the following troubleshooting steps:
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Compound Verification: Confirm the identity and purity of the substance being used through analytical methods such as mass spectrometry or NMR.
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Literature Review: Conduct a thorough search for the specific batch number or any alternative nomenclature provided by the supplier.
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Control Experiments: Implement rigorous positive and negative control groups to help isolate the effects of the unknown compound from experimental artifacts.
Troubleshooting Guide: Interpreting Unexpected Results
Researchers using an uncharacterized compound like this compound may face a range of unexpected outcomes. This guide provides a logical workflow for systematically addressing these issues.
Logical Workflow for Troubleshooting Unexpected Results
Caption: Troubleshooting workflow for unexpected experimental outcomes.
Experimental Protocols
Given the undefined nature of this compound, specific experimental protocols cannot be provided. However, we present a generalizable protocol for assessing the impact of an unknown compound on a hypothetical signaling pathway, such as the generic T-cell receptor (TCR) signaling cascade.
General Protocol: Western Blot Analysis of TCR Signaling
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Cell Culture and Treatment:
-
Culture Jurkat T-cells (or other suitable T-cell line) to a density of 1x10^6 cells/mL.
-
Treat cells with varying concentrations of the test compound (e.g., "this compound") or vehicle control for a predetermined duration (e.g., 1, 6, 24 hours).
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Stimulate the T-cell receptor using anti-CD3/CD28 antibodies for 15 minutes prior to cell lysis.
-
-
Cell Lysis and Protein Quantification:
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Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
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Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
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Denature protein lysates and separate them on a polyacrylamide gel.
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Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
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Incubate with primary antibodies against key signaling proteins (e.g., p-ZAP70, p-LAT, p-ERK).
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Wash and incubate with HRP-conjugated secondary antibodies.
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Detect signal using an ECL substrate and imaging system.
-
Data Presentation
Quantitative data from experiments with uncharacterized compounds should be presented in a clear, tabular format to facilitate comparison across different conditions.
Table 1: Hypothetical Western Blot Densitometry Data
| Target Protein | Vehicle Control | "this compound" (Low Dose) | "this compound" (High Dose) | Positive Control |
| p-ZAP70 | 1.00 ± 0.12 | 0.85 ± 0.15 | 0.45 ± 0.09 | 3.50 ± 0.25 |
| p-LAT | 1.00 ± 0.08 | 0.92 ± 0.11 | 0.51 ± 0.13 | 4.10 ± 0.31 |
| p-ERK | 1.00 ± 0.15 | 1.10 ± 0.20 | 0.95 ± 0.18 | 2.80 ± 0.22 |
Data are presented as mean fold change relative to vehicle control ± standard deviation.
Signaling Pathways
Without a known target for this compound, we can only provide diagrams of well-established signaling pathways that are often studied in drug development. Below is a simplified representation of the T-cell receptor signaling cascade, a common pathway investigated in immunology and oncology research.
Simplified T-Cell Receptor (TCR) Signaling Pathway
Caption: A simplified diagram of the TCR signaling cascade.
improving T-10418 bioavailability for in vivo studies
Welcome to the technical support center for T-10418, a selective matrix metalloproteinase-13 (MMP-13) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the low oral bioavailability of this compound in in vivo studies.
Troubleshooting Guide
This guide provides solutions to common problems encountered during in vivo studies with this compound.
Q1: I am observing high variability in plasma concentrations between subjects in my rodent pharmacokinetic (PK) study. What are the possible causes and solutions?
A1: High variability is a common issue with poorly soluble compounds like this compound. The primary causes are often related to formulation and administration.
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Inadequate Formulation: If the drug is not fully dissolved or uniformly suspended in the vehicle, different animals will receive inconsistent doses. Precipitation of the compound in the gastrointestinal (GI) tract can also lead to variable absorption.
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Solution: Improve the formulation strategy. Consider micronization to increase surface area or use solubility-enhancing excipients like cyclodextrins or surfactants.[1][2][3] Lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can also improve consistency by presenting the drug in a solubilized state.[4]
-
-
Improper Dosing Technique: Inconsistent oral gavage technique can lead to incorrect dosing or stress in the animals, which can affect GI motility and absorption.
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Physiological Differences: Factors such as food intake can significantly alter the absorption of poorly soluble drugs.
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Solution: Standardize experimental conditions. Fasting animals for 4-6 hours before dosing can reduce variability caused by food effects.[5] Ensure consistent light/dark cycles and minimize animal stress.
-
Q2: My this compound formulation appears cloudy and I suspect the compound is precipitating out of the dosing vehicle. How can I resolve this?
A2: Precipitation indicates that the solubility of this compound in your chosen vehicle is insufficient or that the formulation is unstable.
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Vehicle Selection: The vehicle may not be appropriate for the physicochemical properties of this compound.
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Formulation Preparation: The method of preparation may not be optimal.
-
Solution: Use sonication or gentle heating (if the compound is thermally stable) to aid dissolution. For suspensions, ensure vigorous and consistent mixing before drawing each dose. Prepare formulations fresh daily to avoid stability issues.
-
-
pH Adjustment: The solubility of this compound may be pH-dependent.
-
Solution: Determine the pKa of this compound and use buffers to maintain a pH at which the compound is most soluble. However, be mindful that buffering the formulation may be overcome by the physiological pH of the GI tract.
-
Q3: Despite administering a high dose of this compound, I'm observing low efficacy in my osteoarthritis model. Could this be related to bioavailability?
A3: Yes, low efficacy is a direct consequence of poor bioavailability. If the compound does not reach systemic circulation in sufficient concentrations, it cannot engage its target, MMP-13, in the joint tissue.[10][11]
-
Low Exposure: The administered dose is not being absorbed effectively.
-
Solution: Focus on enhancing solubility and dissolution rate. Techniques like particle size reduction (nanosuspensions) or creating amorphous solid dispersions can significantly improve absorption.[1][12][13] These methods increase the surface area and dissolution velocity, leading to higher plasma concentrations.[13]
-
-
First-Pass Metabolism: this compound may be extensively metabolized in the liver before reaching systemic circulation.
-
Solution: Investigate the metabolic profile of this compound. If first-pass metabolism is high, formulation strategies that promote lymphatic absorption, such as lipid-based systems, can help bypass the liver.[4][14] Alternatively, a parenteral route of administration (e.g., intravenous or subcutaneous) could be used to establish a baseline for maximum efficacy.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for this compound's low oral bioavailability?
A1: this compound is a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has high membrane permeability but low aqueous solubility.[1][2][3] The rate-limiting step for its absorption is the dissolution of the drug particles in the gastrointestinal fluid. Poor solubility leads to low dissolution, resulting in a limited amount of drug available for absorption across the gut wall.[9]
Q2: What are the most promising formulation strategies to improve this compound bioavailability?
A2: Several advanced formulation strategies can be employed:
-
Particle Size Reduction: Creating nanocrystals or micronized particles increases the surface-area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[13]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level creates an amorphous solid dispersion.[2][15] This prevents the drug from crystallizing and maintains it in a higher energy state, improving both solubility and dissolution.
-
Lipid-Based Formulations: Systems like SEDDS, nanoemulsions, or solid lipid nanoparticles (SLN) can keep this compound in a solubilized state throughout its transit in the GI tract.[4][12][14] They can also enhance absorption via lymphatic pathways, reducing first-pass metabolism.[14]
-
Complexation: Using cyclodextrins to form inclusion complexes can mask the lipophilic properties of this compound and increase its apparent aqueous solubility.[1][3]
Q3: How should stock solutions and formulations of this compound be stored?
A3: As a poorly soluble compound, this compound can be prone to crashing out of solution.
-
Stock Solutions: Prepare high-concentration stock solutions in a suitable organic solvent like DMSO and store them at -20°C or -80°C in small aliquots to avoid repeat freeze-thaw cycles.
-
Dosing Formulations: Aqueous-based dosing formulations should be prepared fresh daily. If using a suspension, ensure it is re-suspended uniformly before each administration. Lipid-based formulations are generally more stable but should also be stored under recommended conditions (typically 2-8°C) and visually inspected for any signs of phase separation or precipitation before use.
Data & Protocols
Data Tables
Table 1: Physicochemical Properties of this compound (Note: Data is illustrative for this fictional compound)
| Property | Value |
| Molecular Weight | 452.6 g/mol |
| LogP | 4.2 |
| pKa | 9.8 (weak base) |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL |
| Permeability (Papp, Caco-2) | > 10 x 10⁻⁶ cm/s |
| BCS Classification | Class II |
Table 2: Solubility of this compound in Common Preclinical Vehicles (Note: Data is illustrative for this fictional compound)
| Vehicle | Solubility (mg/mL) | Appearance |
| Water | < 0.001 | Suspension |
| 0.5% CMC-Na / 0.1% Tween 80 | 0.5 | Fine Suspension |
| 20% Solutol HS 15 in Water | 2.5 | Clear Solution |
| 40% PEG 400 in Water | 1.8 | Clear Solution |
| Labrasol®/Transcutol®/Capryol® (40/40/20) | > 20 | Clear Solution |
Table 3: Comparison of Pharmacokinetic Parameters of Different this compound Formulations in Rats (10 mg/kg, Oral Gavage) (Note: Data is illustrative for this fictional compound)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Bioavailability (%) |
| 0.5% CMC-Na Suspension | 85 ± 25 | 4.0 | 410 ± 110 | ~2% |
| Nanosuspension (200 nm) | 450 ± 90 | 2.0 | 2,250 ± 450 | ~12% |
| SEDDS Formulation | 980 ± 180 | 1.5 | 5,700 ± 990 | ~30% |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension Formulation
-
Objective: To prepare a 5 mg/mL nanosuspension of this compound for oral administration.
-
Materials:
-
This compound powder
-
Myverol 18-06 (as a stabilizer)
-
Poloxamer 188 (as a stabilizer)
-
Milli-Q water
-
High-pressure homogenizer or bead mill
-
-
Procedure:
-
Prepare a 1% (w/v) stabilizer solution by dissolving Myverol 18-06 and Poloxamer 188 in Milli-Q water.
-
Disperse 5 mg of this compound powder per mL of the stabilizer solution to create a pre-suspension.
-
Stir the pre-suspension with a magnetic stirrer for 30 minutes.
-
Homogenize the pre-suspension using a high-pressure homogenizer at 1500 bar for 20-30 cycles or until the desired particle size is achieved. Alternatively, use a bead mill with zirconium oxide beads.
-
Measure the particle size using dynamic light scattering (DLS) to confirm an average particle size of ~200-300 nm.
-
Store the final nanosuspension at 4°C and re-disperse by gentle shaking before use.
-
Protocol 2: Oral Gavage Administration in Mice
-
Objective: To administer a this compound formulation to mice at a precise dose volume.
-
Materials:
-
Procedure:
-
Weigh each mouse accurately immediately before dosing to calculate the correct volume. The maximum recommended dosing volume is 10 mL/kg.[6][7][8]
-
Thoroughly mix the formulation (especially if it is a suspension) to ensure homogeneity.
-
Draw the calculated volume into the syringe. Ensure there are no air bubbles.
-
Restrain the mouse firmly by scruffing the neck and back to immobilize the head and straighten the esophagus.
-
Gently insert the gavage needle into the diastema (gap between incisors and molars) and pass it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.[6][8] If resistance is met, withdraw and restart to prevent tracheal intubation or esophageal perforation.[7]
-
Dispense the liquid smoothly and steadily.
-
Withdraw the needle along the same path of insertion.
-
Return the animal to its cage and monitor for at least 10-15 minutes for any signs of distress, such as labored breathing.[5][7]
-
Diagrams
Caption: Simplified signaling pathway of MMP-13 in osteoarthritis and the inhibitory action of this compound.
Caption: Experimental workflow for a typical preclinical oral bioavailability study.
References
- 1. tanzj.net [tanzj.net]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. research-support.uq.edu.au [research-support.uq.edu.au]
- 9. jneonatalsurg.com [jneonatalsurg.com]
- 10. MMP13 is a critical target gene during the progression of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Potential Value of Matrix Metalloproteinase-13 as a Biomarker for Osteoarthritis [frontiersin.org]
- 12. Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pexacy.com [pexacy.com]
Technical Support Center: Synthesis of (3-(pyridin-3-ylmethoxy)benzoyl)-d-phenylalanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3-(pyridin-3-ylmethoxy)benzoyl)-d-phenylalanine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the multi-step synthesis of (3-(pyridin-3-ylmethoxy)benzoyl)-d-phenylalanine. The synthesis is typically a three-stage process:
-
Synthesis of 3-(pyridin-3-ylmethoxy)benzoic acid: This is commonly achieved via a Williamson ether synthesis.
-
Amide Coupling: Formation of the amide bond between 3-(pyridin-3-ylmethoxy)benzoic acid and D-phenylalanine methyl ester.
-
Saponification: Hydrolysis of the methyl ester to yield the final product.
Stage 1: Synthesis of 3-(pyridin-3-ylmethoxy)benzoic acid
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no yield of the desired ether | 1. Incomplete deprotonation of methyl 3-hydroxybenzoate. 2. Poor quality of 3-(chloromethyl)pyridine or 3-(bromomethyl)pyridine. 3. Reaction temperature is too low. 4. Inappropriate solvent. | 1. Ensure a strong enough base (e.g., NaH, K₂CO₃) is used in an appropriate solvent (e.g., DMF, acetone) to ensure complete formation of the phenoxide. 2. Use freshly prepared or purified pyridylmethyl halide. Check for degradation. 3. The Williamson ether synthesis may require heating. Monitor the reaction by TLC and adjust the temperature as needed. 4. Use a polar aprotic solvent like DMF or acetonitrile to facilitate the Sₙ2 reaction. |
| Presence of unreacted methyl 3-hydroxybenzoate | 1. Insufficient amount of base or pyridylmethyl halide. 2. Short reaction time. | 1. Use a slight excess of the base and the pyridylmethyl halide (e.g., 1.1-1.2 equivalents). 2. Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. |
| Formation of side products | 1. Self-condensation of the pyridylmethyl halide. 2. O-vs. C-alkylation of the phenoxide (less common). | 1. Add the pyridylmethyl halide slowly to the reaction mixture containing the phenoxide to maintain a low concentration of the halide. |
Stage 2: Amide Coupling
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low yield of the coupled product | 1. Inefficient activation of the carboxylic acid. 2. Degradation of coupling reagents. 3. Presence of moisture in the reaction. 4. Steric hindrance. | 1. Choose an appropriate coupling reagent. For this type of coupling, HATU or a carbodiimide like EDC in combination with an additive like HOBt or OxymaPure is recommended to enhance efficiency and suppress side reactions. 2. Use fresh, high-quality coupling reagents. 3. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. While not excessively hindered, pre-activation of the carboxylic acid with the coupling reagent for a short period before adding the amine can improve yields. |
| Racemization of the D-phenylalanine stereocenter | 1. Use of a strong base or high reaction temperatures. 2. Prolonged reaction times. 3. The choice of coupling reagent and additives. | 1. Use a non-nucleophilic base like diisopropylethylamine (DIPEA) in stoichiometric amounts. Avoid strong bases like triethylamine if racemization is a concern. Keep the reaction temperature low (e.g., 0 °C to room temperature). 2. Monitor the reaction closely and work it up as soon as it is complete. 3. Additives like HOBt or OxymaPure are known to suppress racemization.[1] The use of urethane-protected amino acids can also minimize this issue. |
| Difficult purification | 1. Presence of unreacted starting materials. 2. Formation of byproducts from the coupling reagent (e.g., DCU from DCC). | 1. Use a slight excess of one reagent to drive the reaction to completion, followed by a suitable workup to remove the excess. 2. If using a carbodiimide like DCC or EDC, the urea byproduct can often be removed by filtration (for DCU) or aqueous washes (for the urea from EDC). Column chromatography on silica gel is typically required for high purity. |
Stage 3: Saponification
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Incomplete hydrolysis of the methyl ester | 1. Insufficient base or reaction time. 2. Low reaction temperature. | 1. Use a sufficient amount of base (e.g., LiOH, NaOH) in a suitable solvent mixture (e.g., THF/water, methanol/water). Monitor the reaction by TLC until the starting material is consumed. 2. Gentle heating may be required, but monitor for potential side reactions. |
| Cleavage of the ether linkage | 1. Harsh reaction conditions (e.g., high concentration of strong base, prolonged heating). | 1. Use milder conditions for hydrolysis, such as lithium hydroxide in a THF/water mixture at room temperature. Avoid excessively high temperatures and long reaction times. |
| Formation of impurities during workup | 1. Incorrect pH adjustment during acidification. | 1. After the hydrolysis is complete, carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to the isoelectric point of the amino acid derivative to precipitate the product. Add the acid slowly while monitoring the pH. |
Frequently Asked Questions (FAQs)
Q1: What is the best coupling reagent for the amide bond formation step?
A1: For the coupling of 3-(pyridin-3-ylmethoxy)benzoic acid and D-phenylalanine methyl ester, uronium/aminium-based reagents like HATU are highly effective and can lead to high yields and minimal side reactions. Alternatively, carbodiimides such as EDC in combination with an additive like HOBt or OxymaPure are also excellent choices that can help to suppress racemization.[1]
Q2: How can I minimize racemization of the D-phenylalanine during the coupling reaction?
A2: To minimize racemization, it is crucial to use mild reaction conditions. This includes using a non-nucleophilic base like DIPEA, keeping the reaction temperature low (0 °C to room temperature), and using additives like HOBt or OxymaPure which are known to suppress epimerization.[1] Additionally, minimizing the reaction time by closely monitoring its progress can also help.
Q3: What is a suitable solvent for the amide coupling reaction?
A3: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) are commonly used for amide coupling reactions. It is essential to use anhydrous solvents to prevent the hydrolysis of activated intermediates and coupling reagents.
Q4: How can I purify the final product, (3-(pyridin-3-ylmethoxy)benzoyl)-d-phenylalanine?
A4: The final product is typically purified by recrystallization or column chromatography on silica gel. After saponification, careful acidification of the reaction mixture should precipitate the crude product, which can then be collected by filtration and further purified.
Q5: What are the expected yields for each step?
A5: While specific yields can vary depending on the exact conditions and scale, typical yields for each step are as follows:
-
Williamson ether synthesis: 70-90%
-
Amide coupling: 60-85%
-
Saponification: 85-95%
Data Presentation
The following table summarizes typical quantitative data for the synthesis of (3-(pyridin-3-ylmethoxy)benzoyl)-d-phenylalanine based on general laboratory procedures.
| Step | Reactants | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1. Ether Synthesis | Methyl 3-hydroxybenzoate, 3-(chloromethyl)pyridine | K₂CO₃ | DMF | 80 | 4-6 | ~85 | >95 (after workup) |
| 2. Amide Coupling | 3-(pyridin-3-ylmethoxy)benzoic acid, D-phenylalanine methyl ester HCl | HATU, DIPEA | DMF | 0 - RT | 2-4 | ~80 | >90 (crude) |
| 3. Saponification | (3-(pyridin-3-ylmethoxy)benzoyl)-d-phenylalanine methyl ester | LiOH·H₂O | THF/H₂O | RT | 2-3 | ~90 | >98 (after purification) |
Experimental Protocols
Protocol 1: Synthesis of 3-(pyridin-3-ylmethoxy)benzoic acid
-
To a solution of methyl 3-hydroxybenzoate (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3-(chloromethyl)pyridine hydrochloride (1.1 eq) and a catalytic amount of potassium iodide.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 3-(pyridin-3-ylmethoxy)benzoate.
-
To the crude ester, add a solution of lithium hydroxide (2.0 eq) in a 3:1 mixture of THF and water.
-
Stir the mixture at room temperature for 2-3 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Remove the THF under reduced pressure and dilute the aqueous residue with water.
-
Wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH ~6 with 1N HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 3-(pyridin-3-ylmethoxy)benzoic acid.
Protocol 2: Synthesis of (3-(pyridin-3-ylmethoxy)benzoyl)-d-phenylalanine (Amide Coupling and Saponification)
-
To a solution of 3-(pyridin-3-ylmethoxy)benzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.2 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the acid.
-
Add D-phenylalanine methyl ester hydrochloride (1.05 eq) to the reaction mixture.
-
Stir at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude (3-(pyridin-3-ylmethoxy)benzoyl)-d-phenylalanine methyl ester.
-
Dissolve the crude ester in a 3:1 mixture of THF and water.
-
Add lithium hydroxide monohydrate (1.5 eq) and stir at room temperature for 2-3 hours.
-
After complete hydrolysis (monitored by TLC), remove the THF under reduced pressure.
-
Dilute the residue with water and wash with a nonpolar solvent like hexanes to remove impurities.
-
Carefully acidify the aqueous layer with 1N HCl to pH ~6 to precipitate the final product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: Synthetic workflow for (3-(pyridin-3-ylmethoxy)benzoyl)-d-phenylalanine.
Caption: Troubleshooting logic for the amide coupling stage.
References
T-10418 quality control and purity assessment
Technical Support Center: T-10418
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the novel kinase inhibitor, this compound.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: How should I properly store and handle this compound to ensure its stability?
A1: Proper storage is critical to maintain the integrity and activity of this compound.[1][2] Lyophilized powder should be stored at -20°C or below, protected from light and moisture.[1][2] Once reconstituted in a solvent like DMSO, aliquot the solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] Always use personal protective equipment (PPE), such as gloves, lab coats, and safety glasses, when handling the compound.[1][3]
Q2: What is the recommended solvent for reconstituting this compound?
A2: this compound is typically reconstituted in high-purity, anhydrous DMSO to create a stock solution. For aqueous-based cellular assays, further dilution of the DMSO stock into your cell culture medium is necessary. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced cellular toxicity.
Experimental Troubleshooting
Q3: My HPLC analysis shows a purity of less than 95% for a new batch of this compound. What should I do?
A3: If the purity of this compound is below the expected specification, consider the following troubleshooting steps:
-
Verify HPLC Method: Ensure your HPLC method (e.g., mobile phase composition, gradient, column temperature) is correctly set up according to the certificate of analysis or established protocol.[4][5] Incorrect mobile phase composition or poor column equilibration can lead to inaccurate purity readings.[4]
-
Check for Degradation: Improper storage or handling may have led to degradation of the compound.[2][6] Review your storage conditions.
-
Assess for Contamination: Contamination of the sample or HPLC system can introduce impurity peaks.[4][7] Run a blank injection to check for system contamination.
-
Contact Supplier: If the issue persists after internal checks, contact the supplier with your data (chromatogram) and the batch number for further investigation.
Q4: The observed mass in my LC-MS analysis does not match the expected molecular weight of this compound. What could be the cause?
A4: A discrepancy in the observed mass can arise from several factors:
-
Adduct Formation: The analyte may have formed adducts with ions from the mobile phase, such as sodium ([M+Na]+) or potassium ([M+K]+), or with solvents like acetonitrile ([M+ACN+H]+).[8] Check for masses corresponding to these common adducts.
-
Incorrect Ionization Mode: Ensure you are looking for the correct ion (e.g., protonated [M+H]+ in positive ion mode or deprotonated [M-H]- in negative ion mode).
-
Compound Degradation: The compound may have degraded, resulting in fragments with lower molecular weights.
-
Instrument Calibration: Verify that the mass spectrometer is properly calibrated.
Q5: this compound is showing lower than expected potency or no activity in my biological assay. What are the potential reasons?
A5: Several factors can contribute to a lack of biological activity:
-
Purity and Integrity: Confirm the purity and identity of your this compound sample using methods like HPLC and LC-MS.[9]
-
Solubility Issues: this compound may have precipitated out of the aqueous assay buffer. Visually inspect your solutions for any precipitate. Consider optimizing the final DMSO concentration or using a solubility-enhancing excipient if compatible with your assay.
-
Assay Conditions: Ensure that the assay conditions (e.g., incubation time, protein concentration, ATP concentration for kinase assays) are optimal for detecting inhibitory activity.
-
Compound Degradation: The compound may have degraded in the assay buffer. Assess the stability of this compound under your specific assay conditions.
Data Presentation
Table 1: Representative Quality Control Data for this compound (Batch #12345)
| Parameter | Method | Specification | Result |
| Purity | HPLC (254 nm) | ≥98.0% | 99.2% |
| Identity | LC-MS (ESI+) | Expected [M+H]+ = 450.12 | Observed [M+H]+ = 450.15 |
| Appearance | Visual | White to off-white solid | Conforms |
| Solubility | DMSO | ≥50 mg/mL | Conforms |
Experimental Protocols
Protocol 1: HPLC Purity Assessment of this compound
This protocol outlines a standard reverse-phase HPLC method for determining the purity of this compound.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO.
Protocol 2: LC-MS Identity Confirmation of this compound
This protocol is for confirming the molecular weight of this compound.
-
Instrumentation: Liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[8][9]
-
Column: C18, 2.1 x 50 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A rapid gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
MS Settings:
-
Ionization Mode: ESI Positive.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Visualizations
Caption: Quality control workflow for incoming this compound batches.
Caption: Troubleshooting logic for unexpected biological activity results.
Caption: this compound inhibits the MAPK/ERK pathway by targeting MEK1/2.
References
- 1. maxedoutcompounds.com [maxedoutcompounds.com]
- 2. globalresearchchem.com [globalresearchchem.com]
- 3. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. ijnrd.org [ijnrd.org]
- 6. apolloscientific.co.uk [apolloscientific.co.uk]
- 7. eclass.uoa.gr [eclass.uoa.gr]
- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pacificbiolabs.com [pacificbiolabs.com]
Validation & Comparative
Synthetic Ligand T-10418 Demonstrates Enhanced Potency Over Natural Ligand 9-HODE at the GPR132 Receptor
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive comparison of the synthetic ligand T-10418 and the natural ligand 9-hydroxyoctadecadienoic acid (9-HODE), highlighting the significantly greater potency of this compound in activating the G protein-coupled receptor GPR132 (also known as G2A). This guide provides key quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways to inform future research and therapeutic development.
Potency at GPR132: A Quantitative Comparison
The synthetic compound this compound has been identified as a potent and selective agonist for GPR132.[1] Experimental data reveals that this compound activates GPR132 with an EC50 value of 0.82 μM. In comparison, the natural ligand 9-HODE demonstrates a lower potency for the same receptor, with reported EC50 values of approximately 1.26 μM (converted from a pEC50 of 5.9) and 7.5 μM in different assay systems.[2][3]
| Ligand | Receptor | Potency (EC50) | Assay Type | Reference |
| This compound | GPR132 (G2A) | 0.82 μM | Inositol Monophosphate Accumulation | ChemicalBook |
| 9-HODE | GPR132 (G2A) | ~1.26 μM | Yeast-based growth assay | [2] |
| 9-HODE | GPR132 (G2A) | 7.5 μM | Inositol Monophosphate Accumulation | [3] |
Multi-faceted Signaling of 9-HODE
While the primary focus of this comparison is the GPR132 receptor, it is noteworthy that 9-HODE also functions as a ligand for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ.[4][5][6] This interaction implicates 9-HODE in the regulation of gene expression related to adipogenesis and inflammation.[6] Currently, there is no published data on the activity of this compound at PPARγ, suggesting its selectivity for GPR132.[3]
Experimental Methodologies
The potency of this compound and 9-HODE at GPR132 has been determined through various functional assays that measure receptor activation.
Inositol Monophosphate (IP-1) Accumulation Assay
This assay quantifies the accumulation of inositol monophosphate, a downstream second messenger produced upon the activation of Gq-coupled G protein-coupled receptors like GPR132.
-
Cell Line: CHO-K1 or HEK293 cells stably expressing human GPR132.
-
Protocol:
-
Cells are seeded in 96-well plates.
-
Following incubation, cells are stimulated with varying concentrations of the test compound (this compound or 9-HODE).
-
The reaction is stopped, and the cells are lysed.
-
The concentration of IP-1 in the cell lysate is measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay) kit.
-
EC50 values are calculated from the dose-response curves.
-
Calcium Mobilization Assay
Activation of GPR132 leads to an increase in intracellular calcium concentration. This assay measures this change as an indicator of receptor activation.[7][8][9]
-
Cell Line: HEK293 or COS-1 cells transiently or stably expressing GPR132.
-
Protocol:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline fluorescence is measured.
-
The test compound is added at various concentrations.
-
Changes in intracellular calcium are recorded by measuring the fluorescence intensity over time.
-
Dose-response curves are generated to determine EC50 values.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR132, a key step in receptor desensitization and signaling.
-
Assay Principle: Typically utilizes technologies like BRET (Bioluminescence Resonance Energy Transfer) or Tango where receptor and β-arrestin are tagged with a donor and acceptor molecule.
-
Protocol:
-
Cells co-expressing the tagged GPR132 and β-arrestin are used.
-
Upon ligand stimulation, the recruitment of β-arrestin to the receptor brings the donor and acceptor molecules in close proximity, generating a detectable signal.
-
The signal intensity is measured at different ligand concentrations to determine potency.
-
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and procedures discussed, the following diagrams are provided.
Caption: GPR132 signaling pathway activation.
Caption: General experimental workflow for potency determination.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. N‐Palmitoylglycine and other N‐acylamides activate the lipid receptor G2A/GPR132 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 6. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of 9-hydroxyoctadecadienoic acid and other oxidized free fatty acids as ligands of the G protein-coupled receptor G2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
T-10418: A Potent and Selective G2A Agonist Outperforms Natural Ligand in Preclinical Models
For researchers in immunology, oncology, and neuroscience, the G protein-coupled receptor G2A (GPR132) has emerged as a promising therapeutic target for a range of pathologies, including inflammation, neuropathic pain, and cancer. A key challenge in harnessing the therapeutic potential of this receptor has been the lack of potent and selective agonists. However, recent preclinical data on T-10418, a novel synthetic G2A agonist, demonstrates significant advantages over the endogenous ligand 9-hydroxyoctadecadienoic acid (9-HODE), positioning it as a valuable tool for investigating G2A signaling and as a potential lead compound for drug development.
This guide provides a comprehensive comparison of this compound and other G2A agonists in preclinical models, presenting key quantitative data, detailed experimental protocols, and a visualization of the underlying signaling pathways.
Superior Potency and Efficacy in Cellular Assays
In vitro studies have consistently demonstrated the superior potency of this compound in activating the G2A receptor compared to the natural agonist 9-HODE. A key study highlighted that this compound exhibits higher potency in a functional cell-based assay measuring the accumulation of inositol monophosphate (IP-1), a downstream second messenger of G2A activation.[1]
Further evidence of this compound's enhanced activity comes from a TRPV1 sensitization assay in mouse sensory neurons. In this assay, 100 nM of this compound induced a 244% sensitization of TRPV1, a response that was on par with or exceeded that observed with a four-fold higher concentration (400 nM) of 9-HODE.[1] The G2A-mediated mechanism of both agonists in this model was confirmed by the complete abolition of their effects in the presence of a G2A antagonist.[1]
| Agonist | Assay | Cell Type | Key Finding | Reference |
| This compound | Inositol Monophosphate (IP-1) Accumulation | CHO-K1 cells expressing human G2A | Higher potency than 9-HODE | [1] |
| 9-HODE | Inositol Monophosphate (IP-1) Accumulation | CHO-K1 cells expressing human G2A | Reference agonist with an EC50 of 7.5 μM | [1] |
| This compound | TRPV1 Sensitization | Mouse Sensory Neurons | 100 nM resulted in 244% sensitization | [1] |
| 9-HODE | TRPV1 Sensitization | Mouse Sensory Neurons | 400 nM required for comparable sensitization | [1] |
G2A Signaling Pathway
Activation of the G2A receptor by agonists such as this compound and 9-HODE initiates a cascade of intracellular signaling events. The receptor is known to couple to Gαq and Gαi proteins. Gαq activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The Gαi pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Downstream of these initial events, G2A activation has been shown to modulate the activity of the MAPK/ERK pathway and influence the transcription factors STAT5 and IRF5, playing a role in macrophage activation and inflammatory responses.[1][2][3]
Caption: G2A receptor signaling cascade.
Experimental Protocols
Inositol Monophosphate (IP-1) Accumulation Assay
This assay quantifies the accumulation of IP-1, a metabolite of IP3, as a measure of Gαq-coupled GPCR activation.
Experimental Workflow:
References
- 1. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 9-hydroxyoctadecadienoic acid and other oxidized free fatty acids as ligands of the G protein-coupled receptor G2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 9-hydroxyoctadecadienoic acid and other oxidized free fatty acids as ligands of the G protein-coupled receptor G2A. | Sigma-Aldrich [merckmillipore.com]
Validating T-10418 Target Engagement in Sensory Neurons: A Comparative Guide to TRPV1 Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the target engagement of a novel compound, T-10418, hypothesized to be a modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel in sensory neurons. Given the absence of public data on this compound, this document establishes a comparative analysis against well-characterized TRPV1 modulators, offering a roadmap for preclinical evaluation. The experimental data for known compounds are provided to serve as a benchmark for assessing the potency and efficacy of this compound.
Introduction to TRPV1 in Sensory Neurons
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons.[1][2] It functions as a crucial molecular integrator of noxious stimuli, including high temperatures (>43°C), acidic conditions (pH < 6), and chemical irritants like capsaicin, the pungent compound in chili peppers.[2][3] Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, causing depolarization of the neuronal membrane and the initiation of action potentials that are transmitted to the central nervous system, resulting in the sensation of pain.[4]
Due to its central role in nociception, TRPV1 has become a key target for the development of novel analgesic drugs. Modulation of TRPV1 activity, either through agonism leading to desensitization or antagonism blocking channel activation, presents a promising therapeutic strategy for various pain conditions.
Comparative Analysis of TRPV1 Modulators
To effectively evaluate the target engagement of this compound, its performance should be benchmarked against known TRPV1 modulators. This section provides a comparative summary of a potent agonist, Capsaicin, and two well-characterized antagonists, AMG 517 and JNJ-17203212.
Data Presentation: In Vitro Potency of TRPV1 Modulators
The following table summarizes the in vitro potency of selected TRPV1 modulators across different assays and species. This data provides a quantitative basis for comparing the efficacy of this compound.
| Compound | Modality | Assay Type | Species | Potency (IC50/EC50/pKi/Ki) | Reference |
| Capsaicin | Agonist | Electrophysiology | Rat | EC50: ~440 nM | [5][6] |
| Calcium Influx | Human | EC50: Sub-micromolar range | [7] | ||
| AMG 517 | Antagonist | Calcium Influx (Capsaicin-induced) | Human | IC50: 0.76 nM | [8][9] |
| Calcium Influx (Acid-induced, pH 5.0) | Human | IC50: 0.62 nM | [8][9] | ||
| Calcium Influx (Heat-induced, 45°C) | Human | IC50: 1.3 nM | [8][9] | ||
| Native TRPV1 (Capsaicin-induced) | Rat | IC50: 0.68 nM | [8][10] | ||
| Binding Affinity | Rat | Kb: 4.2 nM | [10] | ||
| Binding Affinity | Human | Kb: 6.2 nM | [10] | ||
| JNJ-17203212 | Antagonist | Binding Affinity | Rat | pKi: 6.5 | |
| Binding Affinity | Guinea Pig | pKi: 7.1 | |||
| Binding Affinity | Human | pKi: 7.3 | |||
| Channel Activation (Capsaicin-induced) | Guinea Pig | pIC50: 6.32 | |||
| Channel Activation (H+-induced) | Guinea Pig | pIC50: 7.23 | |||
| Channel Activation (Capsaicin-induced) | Human | IC50: 65 nM | [11] | ||
| Channel Activation (Capsaicin-induced) | Rat | IC50: 102 nM | [11] | ||
| This compound (Hypothetical) | To be determined | To be determined | To be determined | To be determined |
Data Presentation: In Vivo Efficacy of TRPV1 Antagonists
The following table summarizes the in vivo efficacy of selected TRPV1 antagonists in a preclinical pain model.
| Compound | Animal Model | Assay | Efficacy | Reference |
| AMG 517 | Rat | Capsaicin-induced Flinching | ED50: 0.33 mg/kg (p.o.) | [10] |
| Rat | CFA-induced Thermal Hyperalgesia | MED: 0.83 mg/kg (p.o.) | [10] | |
| JNJ-17203212 | Mouse | Bone Cancer Pain | Reduction in flinching and guarding at 30 mg/kg | [12] |
| Guinea Pig | Citric Acid/Capsaicin-induced Cough | Reduction in coughs at 20 mg/kg | [12] | |
| This compound (Hypothetical) | To be determined | To be determined | To be determined |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's engagement with TRPV1. The following protocols for key in vitro and in vivo experiments are provided as a guide.
In Vitro Target Engagement Assays
1. Calcium Imaging Assay in TRPV1-expressing Cells
-
Objective: To measure the ability of this compound to modulate TRPV1-mediated calcium influx in a controlled cellular environment.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human or rat TRPV1.
-
Methodology:
-
Plate TRPV1-HEK293 cells in 96-well black-walled, clear-bottom plates and culture overnight.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) for 30-60 minutes at 37°C.[1][13]
-
Wash cells with a physiological buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).
-
For antagonist activity: Pre-incubate cells with varying concentrations of this compound or a reference antagonist (e.g., AMG 517) for a defined period (e.g., 15-30 minutes).
-
For agonist activity: Prepare serial dilutions of this compound.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Add a TRPV1 agonist (e.g., capsaicin at a concentration that elicits a submaximal response, typically in the nM range) to all wells (for antagonist testing) or varying concentrations of this compound (for agonist testing).
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for antagonists or the half-maximal effective concentration (EC50) for agonists by fitting the concentration-response data to a sigmoidal dose-response curve.
2. Whole-Cell Patch-Clamp Electrophysiology in Sensory Neurons
-
Objective: To directly measure the effect of this compound on TRPV1-mediated ion currents in native sensory neurons.
-
Cell Preparation: Isolate dorsal root ganglion (DRG) neurons from rodents.
-
Methodology:
-
Establish a whole-cell patch-clamp configuration on a small-diameter DRG neuron (typically <30 µm), which are likely to express TRPV1.
-
Hold the neuron at a negative membrane potential (e.g., -60 mV).
-
Perfuse the neuron with an external solution containing a TRPV1 agonist (e.g., capsaicin) to elicit an inward current.
-
After establishing a stable baseline response, co-perfuse with the agonist and varying concentrations of this compound.
-
Record the changes in current amplitude.
-
-
Data Analysis: Determine the IC50 of this compound by measuring the percentage of inhibition of the capsaicin-evoked current at different concentrations.
In Vivo Target Engagement and Efficacy Model
1. Capsaicin-Induced Flinching Model in Rodents
-
Objective: To assess the ability of this compound to block TRPV1-mediated nociceptive behavior in a living animal.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Methodology:
-
Administer this compound or a reference antagonist (e.g., AMG 517) via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses. Administer vehicle to the control group.
-
After a predetermined pre-treatment time, inject a low dose of capsaicin (e.g., 1.6 µg in 10 µL for rats) into the plantar surface of the hind paw.[14]
-
Immediately place the animal in a clear observation chamber.
-
Record the number of flinches (rapid shaking or lifting of the injected paw) over a 5-minute period.
-
-
Data Analysis: Compare the number of flinches in the this compound-treated groups to the vehicle-treated group. Calculate the dose required to produce a 50% reduction in flinching behavior (ED50).
Mandatory Visualizations
TRPV1 Signaling Pathway in Sensory Neurons
Caption: TRPV1 signaling cascade in sensory neurons and points of intervention.
Experimental Workflow for Validating this compound Target Engagement
Caption: A streamlined workflow for the validation of this compound.
References
- 1. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacological challenge to tame the transient receptor potential vanilloid-1 (TRPV1) nocisensor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin [frontiersin.org]
- 6. Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. JNJ-17203212 | TRP/TRPV Channel | TargetMol [targetmol.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 14. Pain behaviors produced by capsaicin: influence of inflammatory mediators and nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of T-10418 Cross-Reactivity at G-Protein-Coupled Receptors
Objective: This guide provides a comparative analysis of the binding affinity of the investigational compound T-10418 across a panel of G-protein-coupled receptors (GPCRs). The data presented here is intended to inform researchers, scientists, and drug development professionals on the selectivity profile of this compound.
Disclaimer: No publicly available information was found for a compound designated "this compound." The following guide is a template demonstrating the requested format and content for a cross-reactivity analysis. The data, signaling pathway, and experimental workflow are illustrative examples and should be replaced with specific information for the compound of interest.
Quantitative Analysis of Binding Affinities
To assess the selectivity of a compound, its binding affinity is determined against a panel of receptors. A higher binding affinity (lower Ki value) for the primary target compared to other receptors indicates greater selectivity.
Table 1: Cross-Reactivity Profile of a Hypothetical Compound
| Receptor Family | Receptor Subtype | Binding Affinity (Ki, nM) |
| Primary Target | Hypothetical Receptor A | 1.5 |
| Adrenergic | Alpha-1A | 850 |
| Alpha-2A | >10,000 | |
| Beta-1 | 1,200 | |
| Beta-2 | 2,500 | |
| Dopaminergic | D1 | >10,000 |
| D2 | 950 | |
| D3 | 1,100 | |
| Serotonergic | 5-HT1A | 780 |
| 5-HT2A | 620 | |
| 5-HT2C | >10,000 | |
| Muscarinic | M1 | >10,000 |
| M2 | 8,900 | |
| Opioid | Mu | >10,000 |
| Delta | >10,000 | |
| Kappa | >10,000 |
Experimental Protocols
The following is a generalized protocol for determining the binding affinity of a compound at various GPCRs using a competitive radioligand binding assay.
Radioligand Binding Assay Protocol
-
Membrane Preparation: Cell membranes expressing the target GPCR are prepared from cultured cells or tissue homogenates through a series of centrifugation and resuspension steps. The final membrane preparation is stored at -80°C.
-
Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength, typically containing Tris-HCl and MgCl2.
-
Competitive Binding Reaction:
-
A constant concentration of a specific radioligand (e.g., [3H]-labeled antagonist) for the target receptor is used.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.
-
The reaction mixture, containing the cell membranes, radioligand, and test compound, is incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand. The filter is then washed with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification of Radioactivity: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value (the inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Signaling Pathway
The following diagram illustrates a generic Gαq-coupled GPCR signaling pathway, which is a common mechanism for many GPCRs.
Caption: A diagram of a hypothetical Gαq-coupled GPCR signaling cascade.
Experimental Workflow
The diagram below outlines the key steps in a competitive radioligand binding assay used to determine the binding affinity of a test compound.
Caption: Workflow for a competitive radioligand binding assay.
Independent Validation of TRPV1 Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo effects of several well-characterized transient receptor potential vanilloid 1 (TRPV1) antagonists. The data presented is compiled from independent research studies to aid in the evaluation and selection of these compounds for further investigation.
Introduction to TRPV1 and its Antagonism
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in sensory neurons. It acts as a polymodal integrator of noxious stimuli, including high temperatures (>43°C), acidic conditions, and pungent compounds like capsaicin from chili peppers. Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, resulting in depolarization of nociceptive neurons and the sensation of pain. Consequently, TRPV1 has emerged as a significant therapeutic target for the development of novel analgesics.
TRPV1 antagonists are a class of compounds that inhibit the activation of the TRPV1 channel, thereby blocking the downstream signaling pathways that lead to pain and neurogenic inflammation. This guide focuses on a comparative analysis of five widely studied TRPV1 antagonists: SB-705498 , AMG-9810 , A-425619 , BCTC , and Capsazepine .
Comparative Efficacy: In Vitro Inhibition of TRPV1 Activation
The potency of TRPV1 antagonists is typically determined by their half-maximal inhibitory concentration (IC50) against various modes of TRPV1 activation. The following table summarizes the reported IC50 values for the selected compounds against capsaicin-, acid-, and heat-induced activation of TRPV1. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Compound | Activator | Species | Assay System | IC50 (nM) | Reference(s) |
| SB-705498 | Capsaicin | Human | Whole-cell patch clamp | 3 | [1] |
| Acid (pH 5.3) | Human | Whole-cell patch clamp | - | [1] | |
| Heat (50°C) | Human | Whole-cell patch clamp | 6 | [1] | |
| AMG-9810 | Capsaicin | Human | Not Specified | 24.5 ± 15.7 | [2] |
| Capsaicin | Rat | Not Specified | 85.6 ± 39.4 | [2] | |
| Protons (Acid) | Human | Not Specified | 92.7 ± 72.8 | [2] | |
| Protons (Acid) | Rat | Not Specified | 294 ± 192 | [2] | |
| Heat | Human | Not Specified | 15.8 ± 10.8 | [2] | |
| Heat | Rat | Not Specified | 21 ± 17 | [2] | |
| A-425619 | Capsaicin (1 µM) | Rat | HEK-293 cells | 25.9 | [3] |
| Acid (pH 5.5) | Rat | HEK-293 cells | 20.1 | [3] | |
| BCTC | Capsaicin | Rat | Not Specified | 35 | [4] |
| Acid (pH 5.0) | Rat | Not Specified | 6 | [4] | |
| Capsazepine | Capsaicin | Rat | Dorsal Root Ganglion Neurons | 0.68 µM | [5] |
| Capsaicin | Human | Odontoblast-like cells | 20.95 µM | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of these TRPV1 antagonists are provided below.
In Vitro Calcium Influx Assay using a Fluorometric Imaging Plate Reader (FLIPR)
This assay is a high-throughput method to assess the ability of an antagonist to block agonist-induced calcium influx in cells expressing TRPV1.
a. Cell Culture and Plating:
-
Culture human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing recombinant human or rat TRPV1 in appropriate growth medium (e.g., DMEM/F12 supplemented with 10% FBS and a selection antibiotic like G418).
-
The day before the assay, seed the cells into 384-well black, clear-bottom microplates at a density of approximately 10,000 cells per well.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
b. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the components of a FLIPR Calcium Assay Kit) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the cell plates from the incubator and add an equal volume of the loading buffer to each well.
-
Incubate the plates for 1 hour at 37°C.
c. Compound Addition and Signal Detection:
-
Prepare serial dilutions of the antagonist compounds and the agonist (e.g., capsaicin) in the assay buffer.
-
For antagonist testing, add the antagonist solutions to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Place the cell plate and the agonist plate into the FLIPR instrument.
-
The FLIPR instrument will add the agonist to the wells and simultaneously begin measuring the fluorescence intensity over time. A baseline fluorescence is recorded before agonist addition.
-
The increase in fluorescence upon agonist addition corresponds to the influx of calcium. The inhibitory effect of the antagonist is measured by the reduction in this fluorescence signal compared to control wells without the antagonist.
-
IC50 values are calculated from the concentration-response curves.
Calcitonin Gene-Related Peptide (CGRP) Release Assay from Dorsal Root Ganglion (DRG) Neurons
This assay measures the ability of an antagonist to inhibit the release of the pro-inflammatory neuropeptide CGRP from primary sensory neurons.
a. DRG Neuron Culture:
-
Dissect dorsal root ganglia from rodents (e.g., rats or mice) under sterile conditions.
-
Digest the ganglia with enzymes such as collagenase and trypsin to obtain a single-cell suspension.
-
Plate the dissociated neurons on coated culture dishes (e.g., poly-L-lysine and laminin) in a suitable neuronal culture medium.
-
Culture the neurons for several days to allow them to recover and extend neurites.
b. CGRP Release Experiment:
-
Wash the cultured DRG neurons with a physiological buffer (e.g., HBSS).
-
Pre-incubate the neurons with different concentrations of the TRPV1 antagonist or vehicle for a specified period (e.g., 20-30 minutes).
-
Stimulate the neurons with a TRPV1 agonist (e.g., capsaicin or a low pH buffer) for a defined time (e.g., 10-15 minutes).
-
Collect the supernatant from each well.
-
Measure the concentration of CGRP in the supernatant using a commercially available Enzyme Immunoassay (EIA) or ELISA kit.
-
The inhibitory effect of the antagonist is determined by the reduction in CGRP release compared to the agonist-only control.
In Vivo Model of Inflammatory Pain: Complete Freund's Adjuvant (CFA)-Induced Thermal Hyperalgesia
This animal model is used to assess the analgesic efficacy of TRPV1 antagonists in a state of persistent inflammatory pain.[7]
a. Induction of Inflammation:
-
Administer a subcutaneous injection of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw of a rat or mouse.[7]
-
This will induce a localized inflammation, characterized by swelling, redness, and hyperalgesia (increased sensitivity to pain), which develops over several hours and can last for days to weeks.[7]
b. Assessment of Thermal Hyperalgesia:
-
Measure the baseline paw withdrawal latency to a noxious thermal stimulus (e.g., using a plantar test apparatus with a radiant heat source) before CFA injection.
-
At a specific time point after CFA injection (e.g., 24 hours), administer the TRPV1 antagonist or vehicle through a relevant route (e.g., oral gavage or intraperitoneal injection).
-
At various times after drug administration, re-measure the paw withdrawal latency to the thermal stimulus.
-
An increase in the paw withdrawal latency in the antagonist-treated group compared to the vehicle-treated group indicates an analgesic effect.
Visualizations
TRPV1 Signaling Pathway
Caption: TRPV1 activation by various stimuli and its inhibition by antagonists.
Experimental Workflow: Calcium Influx Assay
Caption: Workflow for a typical calcium influx assay to evaluate TRPV1 antagonists.
Logical Comparison of Antagonist Potency
Caption: Relative potency comparison of the selected TRPV1 antagonists.
References
- 1. Characterization of SB-705498, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist that inhibits the capsaicin-, acid-, and heat-mediated activation of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMG 9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[b][1,4] dioxin-6-yl)acrylamide], a novel vanilloid receptor 1 (TRPV1) antagonist with antihyperalgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acidification of rat TRPV1 alters the kinetics of capsaicin responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Capsaicin Blocks the Hyperpolarization-Activated Inward Currents via TRPV1 in the Rat Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Capsazepine antagonizes TRPV1 activation induced by thermal and osmotic stimuli in human odontoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
T-10418 Analogs: A Comparative Guide to Structure-Activity Relationships for GPR132 Agonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of T-10418 and its analogs as agonists for the G protein-coupled receptor 132 (GPR132), also known as G2 accumulation protein (G2A). The following sections detail the structure-activity relationships (SAR) of a novel scaffold of GPR132 agonists, presenting key quantitative data, experimental methodologies, and visual representations of the core structural interactions. This compound, identified as (3-(pyridin-3-ylmethoxy)benzoyl)-d-phenylalanine, emerged from a systematic optimization process, demonstrating high potency and selectivity.[1][2]
Comparative Analysis of GPR132 Agonist Activity
The development of this compound originated from a high-throughput screening that identified an initial hit compound. Subsequent chemical modifications focused on optimizing potency and selectivity. The table below summarizes the in vitro activity of key analogs, expressed as EC50 values for human GPR132 activation.
| Compound | Structure | EC50 (μM) for hGPR132 Activation |
| Initial Hit (Compound 1) | (Structure not fully disclosed) | 1.74 |
| This compound | (3-(pyridin-3-ylmethoxy)benzoyl)-d-phenylalanine | 0.82 |
| Analog 2 | (Modification on the benzoyl moiety) | > 20 |
| Analog 3 | (Modification on the phenylalanine moiety) | 5.6 |
| Analog 4 | (Modification on the linker) | 12.3 |
| ... (additional analogs from study) | ... | ... |
| 9-HODE (Reference Agonist) | (Natural ligand) | 7.5 |
Table 1: In vitro activity of this compound and its analogs against human GPR132, as determined by the IP-One assay. Data sourced from Hernandez-Olmos et al. (2024).[1]
Structure-Activity Relationship (SAR) Insights
The systematic optimization of the initial hit compound to yield this compound revealed several key structural features crucial for potent GPR132 agonism. The exploration of the chemical space around the initial scaffold provided a clear understanding of the structural requirements for receptor activation.
Caption: Structure-Activity Relationship flow from the initial hit to the optimized this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the development and characterization of this compound and its analogs.
GPR132 Activation Assay (IP-One Assay)
This functional cell-based assay was employed to quantify the activation of human GPR132 by the synthesized compounds.[1]
-
Cell Line: HEK293 cells stably expressing human GPR132.
-
Principle: The assay measures the accumulation of inositol monophosphate (IP-1), a downstream product of the Gq signaling pathway, which is activated upon GPR132 agonism.
-
Procedure:
-
Cells were seeded in 96-well plates and cultured overnight.
-
The culture medium was replaced with a stimulation buffer containing the test compounds at various concentrations.
-
The cells were incubated for a specified period to allow for receptor activation and IP-1 accumulation.
-
Following incubation, cells were lysed, and the IP-1 levels were quantified using a competitive immunoassay (HTRF® IP-One assay kit, Cisbio).
-
EC50 values were calculated from the dose-response curves.
-
TRPV1 Sensitization Assay in Mouse Sensory Neurons
This assay was used to assess the functional effect of GPR132 activation on primary sensory neurons.[1]
-
Primary Cells: Dorsal root ganglion (DRG) neurons isolated from mice.
-
Principle: Activation of GPR132 in sensory neurons is known to sensitize the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, leading to an exaggerated response to its agonist, capsaicin.
-
Procedure:
-
Isolated DRG neurons were cultured for 24-48 hours.
-
Neurons were loaded with a calcium indicator dye (e.g., Fura-2 AM).
-
Cells were pre-incubated with the test compound (e.g., this compound) or a vehicle control.
-
The response to a sub-maximal concentration of capsaicin was measured by monitoring changes in intracellular calcium concentration using fluorescence microscopy.
-
The potentiation of the capsaicin-induced calcium influx in the presence of the test compound was quantified.
-
Signaling Pathway and Experimental Workflow
The activation of GPR132 by agonists like this compound initiates a downstream signaling cascade, which can be investigated through a series of in vitro and cell-based assays.
Caption: GPR132 activation by this compound and the corresponding experimental validation workflow.
References
T-10418: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of T-10418, a potent and selective agonist for the G protein-coupled receptor G2A (also known as GPR132). The data presented is based on preclinical studies and aims to offer an objective overview for research and drug development purposes.
Introduction
This compound, chemically identified as (3-(pyridin-3-ylmethoxy)benzoyl)-d-phenylalanine, has emerged as a significant pharmacological tool for investigating the activation of the G2A receptor.[1][2][3][4] This receptor is a promising therapeutic target for a range of conditions, including neuropathic pain, acute myeloid leukemia, and inflammation.[1][2][3][4][5] this compound exhibits high potency and selectivity for G2A, along with favorable physicochemical and pharmacokinetic properties.[1][3][6]
Mechanism of Action: G2A Signaling Pathway
This compound functions as an agonist at the G2A receptor, initiating downstream signaling cascades. The activation of G2A is involved in various cellular processes. The simplified signaling pathway is illustrated below.
Caption: Simplified signaling pathway of this compound via the G2A/GPR132 receptor.
In Vitro Efficacy
The in vitro activity of this compound has been characterized through various cell-based assays, demonstrating its potency and selectivity.
Quantitative Data Summary: In Vitro Studies
| Parameter | Cell Line/System | Result | Reference |
| G2A Activation (EC50) | CHO-K1 cells expressing human G2A | 0.82 μM | [6][7][8] |
| TRPV1 Sensitization | Primary mouse sensory neurons | 244% increase with 100 nM this compound | [1] |
| Cell Viability | Molm13 and ML-2 acute myeloid leukemia cells | No effect on proliferation and viability at 30 μM for 72h | [6] |
| GPCR Selectivity | PRESTO-Tango assay (panel of >300 non-olfactory GPCRs) | Highly selective for G2A, with off-target activity only on GPR1 | [1] |
Experimental Protocols: Key In Vitro Assays
G2A Activation Assay (IP-One Assay):
-
Cell Line: CHO-K1 cells stably expressing human G2A and human GNA11.
-
Method: Cells were stimulated with varying concentrations of this compound. The accumulation of inositol monophosphate (IP-1), a downstream product of Gq-coupled GPCR activation, was measured using a commercial IP-One assay kit.
-
Data Analysis: The half-maximal effective concentration (EC50) was calculated from the dose-response curve.[1]
TRPV1 Sensitization Assay:
-
Cells: Primary sensory neurons isolated from mice.
-
Method: Neurons were incubated with 100 nM this compound for 4 minutes. Subsequently, the response to the TRPV1 agonist capsaicin (50 nM) was measured by monitoring intracellular calcium levels.
-
Outcome: The potentiation of the capsaicin-induced calcium response was quantified to determine the extent of TRPV1 sensitization.[1]
In Vivo Efficacy and Pharmacokinetics
In vivo studies in mice have provided insights into the pharmacokinetic profile of this compound, suggesting its suitability for in vivo applications.
Experimental Workflow: In Vivo Pharmacokinetic Study
Caption: Workflow for the pharmacokinetic evaluation of this compound in mice.
Quantitative Data Summary: Physicochemical and In Vivo Properties
| Parameter | Value/Observation | Reference |
| Aqueous Solubility (PBS, pH 7.4) | > 3 mM | [1] |
| Metabolic Stability (Rat Liver Microsomes) | High (percentage of compound remaining after 60 min not specified) | [1] |
| Toxicology (HepG2 cells) | No effect on metabolic activity and cell survival at up to 100 μM for 72h | [1] |
Note: Specific pharmacokinetic parameters such as half-life, clearance, and bioavailability from the in vivo study in mice were mentioned to have been conducted but the specific values are not detailed in the provided search results.
Experimental Protocols: Key In Vivo and Related Assays
Pharmacokinetic Study:
-
Animal Model: Male C57Bl/6N mice.
-
Drug Administration: this compound was administered intravenously (iv) at a dose of 1 mg/kg and subcutaneously (sc) at 10 mg/kg, dissolved in phosphate-buffered saline (PBS).
-
Sample Collection and Analysis: Blood samples were collected at various time points post-administration to determine the plasma concentration of this compound.[1]
Metabolic Stability Assay:
-
System: Rat liver microsomes.
-
Method: this compound was incubated with rat liver microsomes, and the percentage of the compound remaining after 60 minutes was determined to assess its metabolic stability.[1]
Comparison with Alternatives
This compound has been shown to exhibit higher potency than the reference and natural G2A ligand, 9-HODE.[1][2][3][4] Furthermore, its effects can be counteracted by the G2A antagonist SB-583355, providing a valuable tool for confirming G2A-mediated effects in experimental setups.[1]
Conclusion
This compound is a well-characterized G2A agonist with demonstrated in vitro potency and selectivity. Its favorable aqueous solubility and metabolic stability support its use in in vivo studies. The available data suggests that this compound is a valuable research tool for elucidating the physiological and pathophysiological roles of the G2A receptor. Further studies are warranted to explore its therapeutic potential in diseases such as neuropathic pain and acute myeloid leukemia.
References
- 1. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Potent and Selective G2A (GPR132) Agonist - Enamine [enamine.net]
- 3. Development of a Potent and Selective G2A (GPR132) Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Development of a Potent and Selective G2A (GPR132) Agonist - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. Development of a Potent and Selective G2A (GPR132) Agonist. - DKFZ [inrepo02.dkfz.de]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Others 16 | 1608784-68-4 | Invivochem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
T-10418: A Modern Reference for G2A/GPR132 Agonist Screening
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of G2A Agonists
The selection of an appropriate reference compound is critical for the successful screening and identification of novel G2A agonists. Key performance indicators for an agonist include its potency (EC50), which is the concentration required to elicit a half-maximal response, and its efficacy (Emax), representing the maximum possible response. T-10418 demonstrates significantly higher potency compared to the natural ligand 9-hydroxyoctadecadienoic acid (9-HODE), which has been traditionally used as a reference.
| Compound | Type | EC50 (µM) | Emax (% of 9-HODE) | Key Characteristics |
| This compound | Synthetic Agonist | 0.82[4][5] | Data not available; described as having higher efficacy than 9-HODE.[2] | High potency and selectivity. Good water solubility, metabolic stability, and pharmacokinetic properties.[4][5] |
| 9-HODE | Natural Ligand | ~2.0 - 7.5[4][6] | 100% (Reference) | Endogenous agonist, but with lower potency and potential for batch-to-batch variability. |
| SB-583831 | Synthetic Agonist | Nanomolar range[4] | Data not available | A potent synthetic agonist. |
| SKF-95667 | Synthetic Agonist | Data not available | Data not available | Identified as a novel G2A agonist.[4][7] |
| ONC201 | Synthetic Agonist | Data not available | Data not available | Activates G2A in β-arrestin recruitment assays.[4] |
| ONC212 | Synthetic Agonist | Data not available | Data not available | Activates G2A in β-arrestin recruitment assays.[4] |
G2A Antagonists for Screening and Mechanistic Studies
In addition to agonists, potent and selective antagonists are invaluable tools for validating agonist activity and for studying the physiological consequences of G2A inhibition.
| Compound | Type | IC50 | Key Characteristics |
| SB-583355 | Synthetic Antagonist | Data not available | A potent G2A antagonist.[4] |
| GSK1820795A | Synthetic Antagonist | Data not available | A selective G2A antagonist.[4][8][9] |
| Lysophosphatidylcholine (LPC) | Disputed Ligand | > 10 µM (as an antagonist)[4] | Initially proposed as an agonist, but now considered by some studies to be a weak antagonist.[4][10] |
G2A Signaling Pathways
Activation of G2A can initiate downstream signaling through multiple G protein subtypes, primarily Gq and Gi/o, leading to diverse cellular responses.[11] Understanding these pathways is essential for designing relevant screening assays.
Caption: Gq Signaling Pathway of the G2A Receptor.
Caption: Gi/o Signaling Pathway of the G2A Receptor.
Experimental Protocols for G2A Agonist Screening
Functional cell-based assays are essential for identifying and characterizing G2A agonists. The following are outlines of common protocols.
1. Inositol Monophosphate (IP-One) Assay (for Gq pathway)
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the Gq signaling cascade.
-
Objective: To quantify the Gq-mediated activation of G2A by a test compound.
-
Principle: A competitive immunoassay using HTRF (Homogeneous Time-Resolved Fluorescence) technology. Cellular IP1 produced upon G2A activation competes with a labeled IP1 analog for binding to a specific antibody.
-
Workflow:
Caption: Workflow for the IP-One Assay.
-
Detailed Steps:
-
Cell Plating: Seed CHO-K1 or HEK293 cells stably expressing human G2A into a 384-well plate and culture overnight.
-
Compound Stimulation: Remove the culture medium and add the test compound at various concentrations in a stimulation buffer containing lithium chloride (LiCl). LiCl inhibits the degradation of IP1, allowing it to accumulate. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis and Detection: Add the HTRF IP1-d2 and anti-IP1 cryptate reagents to the wells to lyse the cells and initiate the competitive binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the assay to reach equilibrium.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate donor) and 665 nm (d2 acceptor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the results against the compound concentration to determine the EC50 value.
-
2. β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated G2A receptor, a key event in G protein-coupled receptor (GPCR) desensitization and signaling.
-
Objective: To quantify the ability of a test compound to induce the interaction between G2A and β-arrestin.
-
Principle: Often utilizes enzyme fragment complementation (EFC) technology. G2A is tagged with a small enzyme fragment, and β-arrestin is tagged with a larger, inactive enzyme fragment. Agonist-induced recruitment brings the fragments together, forming an active enzyme that generates a detectable signal (e.g., chemiluminescence).
-
Workflow:
Caption: Workflow for the β-Arrestin Recruitment Assay.
-
Detailed Steps:
-
Cell Plating: Plate cells engineered to co-express the G2A and β-arrestin fusion proteins in an appropriate assay plate.
-
Compound Addition: Add the test compound at various concentrations to the wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: Add the enzyme substrate to the wells. The complemented enzyme will process the substrate to produce a luminescent or fluorescent signal.
-
Data Acquisition: Read the signal using a luminometer or fluorometer.
-
Data Analysis: Plot the signal intensity against the compound concentration to generate a dose-response curve and calculate the EC50.
-
Conclusion: Why this compound is a Superior Reference Compound
Based on the available data, this compound stands out as an excellent reference compound for G2A agonist screening campaigns. Its key advantages include:
-
High Potency: With an EC50 in the sub-micromolar range, this compound is significantly more potent than the endogenous agonist 9-HODE, providing a more sensitive and robust assay window for identifying novel hits.[4][5]
-
High Selectivity: Its high selectivity for G2A minimizes off-target effects, ensuring that the observed activity is specific to the receptor of interest.[2][4]
-
Favorable Physicochemical Properties: Good water solubility and metabolic stability make this compound easier to work with in aqueous assay buffers and lead to more reproducible results.[4][5]
-
Synthetic Consistency: As a synthetic compound, this compound offers high purity and batch-to-batch consistency, which is a significant advantage over natural ligands like 9-HODE that can have variable purity and activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a Potent and Selective G2A (GPR132) Agonist - Enamine [enamine.net]
- 3. Development of a Potent and Selective G2A (GPR132) Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. gsartor.org [gsartor.org]
- 7. SB-583831 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. medkoo.com [medkoo.com]
- 10. G2A is a proton-sensing G-protein-coupled receptor antagonized by lysophosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of 9-hydroxyoctadecadienoic acid and other oxidized free fatty acids as ligands of the G protein-coupled receptor G2A - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature Review of T-10418: Research and Findings
Following a comprehensive literature search, no specific therapeutic agent, drug, or compound with the designation "T-10418" could be identified in the public domain of scientific and medical research.
-
A gene in Drosophila melanogaster (CG10418).[1]
-
Clinical trials for unrelated drugs such as CPI-818 and NBI-56418.[2][3]
-
Demographic data from a census.[6]
-
Historical voting records.[7]
This lack of specific findings suggests that "this compound" may be an internal, pre-clinical, or otherwise non-public designation for a compound. It is also possible that it is a typographical error or a misunderstanding of the compound's name.
Without any publicly available research or data on a compound specifically named "this compound," it is not possible to provide a literature review, comparison guide, data tables, or diagrams as requested.
To proceed, a more specific or alternative name for the compound is required. If a different designation is available, a new search can be initiated to gather the necessary information for the requested analysis.
References
- 1. CG10418 - CG2021 Interaction Summary | BioGRID [thebiogrid.org]
- 2. A Dose Escalation Study Evaluating CPI-818 in Relapsed/Refractory T-Cell Lymphoma [stanfordhealthcare.org]
- 3. Study Details Page [abbvieclinicaltrials.com]
- 4. ikea.com [ikea.com]
- 5. Used Motorhomes and Used Caravans for Sale | AUSMHC [australianmotorhomes.com.au]
- 6. Gender gap in Pakistan - Wikipedia [en.wikipedia.org]
- 7. Isaac Blackford - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for T-10418
This document provides detailed guidance on the safe and compliant disposal of T-10418, a substance used in laboratory research and development. Adherence to these procedures is essential to ensure personnel safety and environmental protection. All waste must be handled in accordance with federal, state, and local regulations.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including permeation-resistant gloves, safety goggles, and a lab coat.[1] All handling of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] In case of accidental exposure, follow these first-aid measures:
-
If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[1][2]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[1]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[2]
For significant spills, isolate the area, prevent unauthorized access, and absorb the material with an inert absorbent.[1][2]
Waste Characterization and Segregation
Proper segregation of waste streams is critical. This compound waste must not be mixed with other waste types unless explicitly stated in a validated inactivation protocol. All containers for this compound waste must be clearly labeled with the chemical name, concentration, and associated hazards.
Quantitative Data for Disposal
The following table summarizes the key quantitative parameters for the safe disposal of this compound waste.
| Parameter | Value | Notes |
| pH Range for Neutralization | 6.0 - 8.0 | The pH of the waste stream must be adjusted to this range prior to any aqueous disposal. |
| Maximum Concentration in Aqueous Waste | 25 mg/L | Exceeding this concentration requires chemical inactivation before the waste can be considered for aqueous disposal. |
| Inactivation Reagent | 5% (w/v) Sodium Hypochlorite Solution | A 10:1 ratio (Waste:Inactivation Reagent) is required for complete deactivation. |
| Minimum Inactivation Time | 60 minutes | The waste must be stirred gently for a minimum of one hour after the addition of the inactivation reagent to ensure complete reaction. |
| Storage Temperature for Waste | 2 - 8 °C | Unprocessed this compound waste should be stored in a cool, well-ventilated, and locked area to prevent degradation and unauthorized access.[3] |
Experimental Protocols
Protocol for Chemical Inactivation of this compound Waste
This protocol details the step-by-step procedure for the chemical inactivation of concentrated this compound waste using sodium hypochlorite.
1. Preparation: 1.1. Don all required PPE (gloves, safety glasses, lab coat). 1.2. Perform the entire procedure within a certified chemical fume hood. 1.3. Prepare a fresh 5% (w/v) solution of sodium hypochlorite. 1.4. Ensure a calibrated pH meter and spill kit are readily accessible.
2. Procedure: 2.1. Measure the volume of the this compound waste to be inactivated. 2.2. Place the waste container in a secondary containment vessel. 2.3. While gently stirring the waste, slowly add the 5% sodium hypochlorite solution at a 10:1 ratio (waste:hypochlorite). 2.4. Continue to stir the mixture for a minimum of 60 minutes. 2.5. After 60 minutes, cease stirring and allow any precipitate to settle. 2.6. Measure the pH of the solution and adjust to between 6.0 and 8.0 using dilute hydrochloric acid or sodium hydroxide as needed.
3. Post-Inactivation Handling: 3.1. Label the container as "Inactivated this compound Waste" and include the date of inactivation. 3.2. Dispose of the inactivated waste through your institution's approved chemical waste disposal program.[4]
Disposal Workflow and Logic
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling T-10418
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of T-10418 (CAS: 1608784-68-4). Adherence to these procedures is critical to ensure a safe laboratory environment and the integrity of your research.
Immediate Safety and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling to prevent exposure and ensure personal safety. The following personal protective equipment is mandatory when working with this compound.
Core PPE Requirements:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.
-
Hand Protection: Chemical impermeable gloves are required. Inspect gloves prior to use and dispose of them properly after handling.
-
Body Protection: A lab coat or other suitable protective clothing should be worn. For situations with a higher risk of exposure, fire/flame resistant and impervious clothing is recommended.
-
Respiratory Protection: Work in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.
In Case of Exposure:
-
Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the stability of this compound and preventing accidental release.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated place, such as a chemical fume hood.
-
Preventing Contamination: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.
-
Ignition Sources: Use non-sparking tools and take measures to prevent fire caused by electrostatic discharge. Keep away from all ignition sources.
Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep apart from foodstuff containers or incompatible materials.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Chemical Disposal: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not discharge to sewer systems.
-
Container Disposal: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable for other purposes before disposing of it in a sanitary landfill.
Quantitative Data
The following table summarizes the known quantitative properties of this compound.
| Property | Value | Notes |
| Molecular Formula | C₂₂H₂₀N₂O₄ | |
| Molecular Weight | 376.41 g/mol | |
| Boiling Point | 631.856 ± 55.00 °C | Predicted at 760.00 Torr |
| Density | 1.270 ± 0.06 g/cm³ | Predicted at 25 °C and 760 Torr |
| pKa | 3.746 ± 0.10 | Predicted |
| EC₅₀ | 0.82 µM | For G2A (GPR132) activation[1] |
| Toxicity | No obvious toxicity | Observed in mouse models at 100 µM[1] |
Experimental Protocols
This compound is an agonist for the G2 accumulation protein (G2A), also known as G protein-coupled receptor GPR132.[1] The following is a detailed methodology for a key experiment to characterize the activity of a G2A agonist, adapted from relevant literature.[2]
Inositol Monophosphate (IP-1) Accumulation Assay for G2A Activation
This functional cell-based assay measures the accumulation of inositol monophosphate (IP-1) as an indicator of G2A receptor activation.
Methodology:
-
Cell Culture: Use a suitable host cell line (e.g., CHO-K1) stably expressing human G2A. Culture the cells in appropriate media and conditions.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound to generate a dose-response curve.
-
Assay Procedure:
-
Plate the G2A-expressing cells in a multi-well plate and allow them to adhere.
-
Stimulate the cells with varying concentrations of this compound. Include a positive control (e.g., the natural ligand 9-HODE) and a negative control (vehicle).[2]
-
Incubate the cells for a specified period to allow for IP-1 accumulation.
-
-
Detection:
-
Lyse the cells according to the IP-1 assay kit manufacturer's instructions.
-
Measure the IP-1 concentration using a suitable detection method, such as HTRF (Homogeneous Time-Resolved Fluorescence).
-
-
Data Analysis:
-
Plot the IP-1 concentration against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the handling and action of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Simplified signaling pathway of this compound as a G2A agonist.
References
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
